molecular formula C22H19D4ClN2O2 B602496 Loratadine-d4 CAS No. 381727-27-1

Loratadine-d4

カタログ番号: B602496
CAS番号: 381727-27-1
分子量: 386.91
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A labeled nonsedating-type histamine H1-receptor.>Loratadine-d4 is an isotope labelled of Loratadine. Loratadine is a medication that can be used to treat allergies.

特性

CAS番号

381727-27-1

分子式

C22H19D4ClN2O2

分子量

386.91

純度

98% by HPLC; 98% atom D

関連するCAS

79794-75-5 (unlabelled)

同義語

4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid-d5, Ethyl Ester

タグ

Loratadine

製品の起源

United States

Foundational & Exploratory

The Loratadine-d4 Certificate of Analysis: A Bioanalytical Validation Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Certificate of Analysis (CoA) for Loratadine-d4 is not merely a receipt of quality; it is the foundational document for the accuracy of pharmacokinetic (PK) data.

In high-sensitivity LC-MS/MS bioanalysis, the Internal Standard (IS) is the primary variable controlling precision and accuracy. This compound (Ethyl-d4 ester) is selected to compensate for matrix effects, ionization suppression, and extraction variability. However, a blind reliance on vendor-supplied CoAs often leads to method validation failures at the Lower Limit of Quantification (LLOQ).

This technical guide deconstructs the this compound CoA, translating chemical specifications into bioanalytical performance metrics. It provides a self-validating framework to ensure that the material you receive supports the rigorous requirements of the FDA Bioanalytical Method Validation Guidance (2018).

Part 1: The Molecule & The Mass Shift

To interpret the CoA, one must first understand the physics of the tool. This compound is designed to create a mass spectral window distinct from the analyte while retaining identical chromatographic behavior.

Structural Specifications
  • Analyte: Loratadine (C₂₂H₂₃ClN₂O₂)[1]

  • Internal Standard: this compound (C₂₂H₁₉D₄ClN₂O₂)[2]

  • Modification: Replacement of four hydrogen atoms with deuterium on the ethyl ester moiety.

  • Nominal Mass Shift: +4 Da.

The Deuterium Isotope Effect

While chemically identical, the C-D bond is shorter and stronger than the C-H bond, slightly reducing the lipophilicity of the molecule.

  • Chromatographic Consequence: this compound may elute slightly earlier than native Loratadine in Reversed-Phase LC (RPLC).

  • CoA Implication: The CoA "Identity" section must confirm the specific position of the label to ensure this shift is minimized and consistent.

Part 2: Anatomy of the CoA – A Critical Analysis

A standard CoA lists Chemical Purity and Isotopic Purity. For a bioanalyst, these mean different things.

Chemical Purity vs. Isotopic Enrichment

Chemical Purity (HPLC): Measures how much of the sample is "Loratadine-like structure" versus synthesis byproducts (salts, precursors). Isotopic Enrichment (Atom % D): Measures the distribution of isotopologues (d0, d1, d2, d3, d4).

The Trap: A sample can be 99.9% Chemically Pure but only 98% Isotopically Enriched.

  • If 2% of your IS is "d0" (unlabeled Loratadine), spiking this IS into a blank matrix will generate a false positive signal in the analyte channel.

  • Result: You will fail to meet the FDA requirement that interference at the LLOQ must be <20% of the LLOQ response [1].

CoA Data Translation Table
CoA ParameterTypical SpecBioanalytical TranslationCritical Action
Chemical Purity > 98% (HPLC)Ensures no co-eluting contaminants suppress ionization.Check HPLC trace for peaks near retention time (RT).
Isotopic Enrichment > 99% d4Determines the "Blank" interference.Calculate d0 contribution. If d0 > 0.1%, LLOQ may be compromised.
Proton NMR ConformsConfirms the ethyl ester is the deuteration site.Verify integral ratios match the ethyl group loss.
Residual Solvents < 1%Trace solvents (DMSO/MeOH) can affect stock solution weighing.Correct the weighed mass for solvent content.

Part 3: The "Self-Validating" Protocol

Do not trust the CoA blindly. Perform these three validation experiments before using the material in a clinical batch.

Experiment A: The "Zero-Blank" Interference Test

Objective: Quantify the amount of unlabeled Loratadine (d0) present in your this compound stock.

Protocol:

  • Prepare a Double Blank (Matrix only).

  • Prepare a Blank + IS (Matrix + IS at working concentration).

  • Inject both into the LC-MS/MS.

  • Monitor the Analyte Transition (m/z 383.1 → 337.1) in the "Blank + IS" sample.

Pass Criteria: The area response in the Analyte Channel for the "Blank + IS" must be < 20% of the area response of your intended LLOQ standard.

Experiment B: The "Crosstalk" Reverse Test

Objective: Ensure high concentrations of Analyte (ULOQ) do not contribute to the IS channel (M+4 natural isotopes).

Protocol:

  • Prepare a ULOQ Sample (Upper Limit of Quantification) without Internal Standard.

  • Inject and monitor the IS Transition (m/z 387.1 → 341.1).

Pass Criteria: The response in the IS channel must be < 5% of the average IS response [1].

Visualization: The Validation Workflow

The following diagram illustrates the decision logic required upon receipt of a new this compound lot.

ValidationWorkflow Start CoA Receipt: This compound Check1 Check Isotopic Enrichment (Is d0 < 0.5%?) Start->Check1 Calc Calculate Theoretical Interference at LLOQ Check1->Calc Exp1 Exp A: Blank + IS Injection (Monitor Analyte Channel) Calc->Exp1 Decision1 Is Interference < 20% of LLOQ? Exp1->Decision1 Exp2 Exp B: ULOQ (No IS) Injection (Monitor IS Channel) Decision1->Exp2 Yes Fail REJECT LOT Request High-Purity Replacement Decision1->Fail No (d0 too high) Decision2 Is IS Signal < 5% of Mean IS? Exp2->Decision2 Pass Lot Validated for Use Decision2->Pass Yes Decision2->Fail No (Crosstalk)

Figure 1: Decision matrix for validating isotopic purity and signal integrity prior to method validation.

Part 4: Mass Spectrometry Parameters

To effectively utilize the CoA data, the instrument must be tuned to the specific transitions confirmed by the CoA's identity test.

Transition Logic

Loratadine loses the ethyl carbamate group during fragmentation. The d4 label is on the ethyl group.

  • Precursor Ion: The d4 label is present (

    
    ).
    
  • Product Ion: The fragmentation usually loses the ethyl group.

    • Critical Note: If the fragmentation loses the label, the IS and Analyte product ions will be identical. This is acceptable only if the precursor ions are resolved by the quadrupole (Q1).

    • This compound Specifics: The primary transition often retains the piperidine ring structure.

Recommended MRM Table:

CompoundPrecursor (Q1)Product (Q3)Collision Energy (eV)Dwell Time (ms)
Loratadine 383.1337.125100
This compound 387.1341.125100

Note: The mass difference is maintained in Q1 and Q3, indicating the label is stable and not lost during this specific fragmentation pathway.

Part 5: Handling & Stability (CoA vs. Reality)

The CoA provides a "Retest Date." In a high-throughput lab, stability is dictated by solvent interactions.

  • Stock Solution Storage: Loratadine is stable, but ester hydrolysis can occur in basic conditions.

    • Recommendation: Store stocks in Methanol or Acetonitrile at -20°C. Avoid water in stock solutions to prevent hydrolysis of the ethyl ester [2].

  • Light Sensitivity: Loratadine is photosensitive.

    • Protocol: Use amber glass vials for all stocks and working solutions. The CoA usually notes "Store in dark," but this is critical for the solution state, where photodegradation is accelerated.

The "d0 Fallacy" Visualization

Why does a 99% enriched CoA fail? The following diagram explains the mathematical relationship between IS concentration and LLOQ interference.

d0Fallacy IS_Stock IS Stock Solution (High Conc: 500 ng/mL) Impurity 1% d0 Impurity (5 ng/mL Unlabeled) IS_Stock->Impurity Intrinsic to Material Comparison Interference Ratio: 5 ng/mL (Impurity) >> 0.5 ng/mL (Target) Impurity->Comparison LLOQ Target LLOQ (0.5 ng/mL) LLOQ->Comparison Result Validation FAILURE (>20% Interference) Comparison->Result Signal Swamping

Figure 2: The "d0 Fallacy" - How a seemingly small impurity percentage becomes a massive interference when the Internal Standard concentration is orders of magnitude higher than the LLOQ.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54682465, this compound. Retrieved from [Link]

Sources

Solubility Profile of Loratadine-d4 in Organic Solvents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a detailed examination of the solubility characteristics of Loratadine-d4, an isotopically labeled analog of the second-generation antihistamine, Loratadine. In pharmaceutical research and development, particularly in pharmacokinetic (PK) and bioequivalence studies, deuterated compounds like this compound serve as indispensable internal standards for mass spectrometry-based quantification.[1][2] Their utility, however, is predicated on a thorough understanding of their physicochemical properties, with solubility being a critical parameter for sample preparation, formulation, and analytical method development. This document synthesizes available data, explores the theoretical underpinnings of solubility, details robust experimental protocols for its determination, and discusses the subtle yet significant influence of isotopic substitution on a molecule's physical behavior.

Introduction: The Significance of Solubility for Isotopically Labeled Standards

Loratadine is a widely used H1 antihistamine known for its non-sedating properties.[3] In clinical and preclinical studies, quantifying the concentration of Loratadine and its active metabolite, desloratadine, in biological matrices is a routine requirement. The gold-standard analytical method for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS), which offers unparalleled sensitivity and specificity. The accuracy of LC-MS quantification relies heavily on the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound.[1]

The SIL-IS mimics the analyte's behavior during sample extraction and ionization but is distinguishable by its higher mass. Its primary function is to correct for analyte loss during sample processing and for variations in instrument response. For an SIL-IS to be effective, it must be accurately dispensed, which requires its complete dissolution in an appropriate solvent to create a homogenous stock solution. Therefore, a comprehensive understanding of this compound's solubility in common organic solvents is not merely academic; it is a fundamental prerequisite for the development of reliable and reproducible bioanalytical methods.

Physicochemical Properties: Loratadine vs. This compound

While structurally almost identical, the substitution of four hydrogen atoms with deuterium in the piperidinylidene ring of Loratadine results in a slight increase in molecular weight. This seemingly minor change can influence other physical properties.

PropertyLoratadineThis compoundSource(s)
Chemical Formula C₂₂H₂₃ClN₂O₂C₂₂H₁₉D₄ClN₂O₂[4][5]
Molecular Weight 382.88 g/mol 386.9 g/mol [1][4]
Appearance White to off-white crystalline powderSolid[5][]
Melting Point 134-136°CNot explicitly available[4][7]
Storage Temperature -20°C or 2-8°CRoom Temperature or -20°C[3][4][5]

The Isotopic Effect: Why Deuteration Can Alter Solubility

The substitution of protium (¹H) with deuterium (²H or D) introduces a phenomenon known as the Kinetic Isotope Effect (KIE), which stems from the fundamental difference in mass between the two isotopes.[8][9] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[8] This increased bond strength can lead to subtle changes in intermolecular interactions (e.g., van der Waals forces, hydrogen bonding) between the solute and solvent molecules.

Consequently, deuteration can induce alterations in a drug's physicochemical properties, including its melting point, hydrophilicity, and, critically, its solubility.[8][10] While the effect is not always predictable, studies on other deuterated compounds have shown that solubility can either increase or decrease compared to the non-deuterated parent drug.[8][11] This underscores the necessity of empirically determining the solubility of the deuterated standard rather than assuming it is identical to the parent compound.

Conceptual impact of deuteration on molecular properties.

Quantitative Solubility Data

The following tables summarize the available solubility data for this compound and its non-deuterated parent compound, Loratadine, in various organic solvents. It is important to note that solubility values can vary between sources due to different experimental conditions (e.g., temperature, purity of materials).[3][][12]

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Source
Dimethylformamide (DMF)~30[1]
Dimethyl sulfoxide (DMSO)~25[1]
Ethanol~30[1]

Table 2: Solubility of Loratadine (Non-Deuterated)

SolventSolubility (mg/mL)TemperatureSource(s)
Dimethyl sulfoxide (DMSO)~50Not Specified[4][]
Dimethyl sulfoxide (DMSO)48.56 ± 3.2525°C[12]
Dimethyl sulfoxide (DMSO)~25Not Specified[3]
Dimethyl sulfoxide (DMSO)26Not Specified[4]
Ethanol7725°C[4][]
Ethanol~30Not Specified[3]
MethanolSolubleNot Specified[4][]
ChloroformSolubleNot Specified[4][]
AcetoneVery SolubleNot Specified[4][13]

Note: The term "Soluble" indicates that the substance dissolves readily, but a precise quantitative value was not provided in the cited source.

Experimental Protocol: Equilibrium Solubility Determination

To ensure accuracy and reproducibility in your laboratory, a standardized protocol for solubility determination is essential. The most common and reliable approach is the shake-flask equilibrium solubility method .[12][14] This method establishes the saturation point of a compound in a specific solvent at a controlled temperature.

Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology:

  • Preparation : Add an excess amount of this compound solid to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition : Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

  • Equilibration : Seal the vial tightly and place it in a temperature-controlled environment (e.g., an incubator shaker) set to a specific temperature, typically 25°C.

  • Agitation : Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute in the solvent remains constant over time.

  • Separation : After equilibration, cease agitation and allow the excess solid to sediment. Centrifugation at the same temperature can be used to accelerate this process.

  • Sampling and Filtration : Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

  • Quantification : Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of your analytical instrument. Analyze the diluted sample using a validated method, such as HPLC-UV, to determine the concentration.[][15]

  • Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Trustworthiness through Self-Validation : To ensure the validity of the results, it is crucial to confirm that equilibrium has been achieved. This can be done by taking samples at multiple time points (e.g., 24h, 36h, and 48h). If the calculated solubility values are consistent across the later time points, it provides confidence that the system has reached equilibrium.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use as an internal standard in high-stakes bioanalytical assays. The available data indicate that this compound exhibits good solubility in common solvents such as DMSO, DMF, and ethanol, facilitating the preparation of stock solutions.[1] The subtle but important physicochemical differences between this compound and its non-deuterated parent, driven by the kinetic isotope effect, necessitate its independent solubility characterization.[8] By employing robust and well-controlled experimental methods, such as the shake-flask protocol detailed herein, researchers can generate reliable solubility data, ensuring the accuracy and integrity of their pharmacokinetic and bioequivalence studies.

References

  • Fukushima, T., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Molecular Systems Design & Engineering. Retrieved from [Link]

  • Uspenskaya, E. V., Pleteneva, T. V., & Syroeshkin, A. V. (2020). The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review). ResearchGate. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Sharaff, C. S., et al. (2022). Solubility of loratadine in different solvents. ResearchGate. Retrieved from [Link]

  • Syroeshkin, A. V., et al. (2020). The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review). Drug development & registration. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Retrieved from [Link]

  • PCCA. (n.d.). Safety Data Sheet - Loratadine USP. Retrieved from [Link]

  • Wyzant. (2015). What are some chemical properties of loratadine?. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. Retrieved from [Link]

  • Paudel, A., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. Retrieved from [Link]

  • Uspenskaya, E., et al. (2021). Evaluation of Poorly Soluble Drugs’ Dissolution Rate by Laser Scattering in Different Water Isotopologues. MDPI. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Deuterium as a tool for changing the properties of pharmaceutical substances (Review). Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). loratadine. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation of Solubility of Loratadine in Different Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • Al-khamis, A., et al. (2023). The influence of natural polymers on loratadine's solubility and dissolution profiles. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). KR102242382B1 - A syrup composition comprising loratadine, having improved solubility, stability and bitter taste.

Sources

Introduction: The Pursuit of Precision in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Loratadine-d4 as an Internal Standard in Bioanalysis

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in complex biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies. However, the inherent variability of bioanalytical processes presents a significant challenge. Sample loss during multi-step extraction procedures, fluctuations in instrument performance, and the unpredictable nature of matrix effects can all introduce significant error, compromising data integrity.[1][2]

This guide delves into the core principles and mechanism of action of this compound, a stable isotope-labeled (SIL) internal standard, providing a framework for its effective implementation in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. By leveraging the principles of isotope dilution mass spectrometry (IDMS), this compound serves as the gold standard for ensuring the accuracy, precision, and robustness of quantitative methods for its parent compound, loratadine.[3][4][5]

The Foundational Principle: Why a Stable Isotope-Labeled Internal Standard is Superior

An internal standard (IS) is a compound of known concentration added to every sample—calibrators, quality controls (QCs), and unknowns—to correct for analytical variability.[6] While structurally analogous compounds can be used, they are an imperfect proxy. The U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly recommend the use of a SIL IS as the preferred choice for bioanalytical methods.[7]

The superiority of a deuterated standard like this compound lies in its near-perfect mimicry of the analyte.[4] By replacing four hydrogen atoms with their heavier, stable isotope, deuterium, this compound possesses virtually identical physicochemical properties to loratadine.[8] This ensures that it:

  • Co-elutes chromatographically: It travels through the LC column and elutes at the same time as loratadine.[9][10]

  • Exhibits identical extraction recovery: Any loss of analyte during sample preparation is mirrored by an equivalent loss of the internal standard.[1]

  • Experiences the same matrix effects: Crucially, it is affected by ion suppression or enhancement in the mass spectrometer's source to the same degree as the analyte.[8][10][11]

Despite this chemical homology, its increased mass allows it to be distinctly identified and quantified by the mass spectrometer, forming the basis of its corrective power.[6]

Physicochemical Profile: Loratadine vs. This compound

The structural difference between loratadine and its deuterated analogue is minimal, yet the resulting mass shift is the key to its function.

PropertyLoratadineThis compoundRationale for Bioanalytical Equivalence
Chemical Formula C₂₂H₂₃ClN₂O₂C₂₂H₁₉D₄ClN₂O₂Isotopic substitution does not alter chemical reactivity or polarity.
Molar Mass 382.89 g/mol [12]386.91 g/mol (approx.)The +4 Da mass shift allows for clear differentiation by the mass spectrometer.
Solubility Insoluble in water; soluble in acetone, ethanol, chloroform.[12][13]Expected to be identical to loratadine.Ensures identical behavior during liquid-liquid or solid-phase extraction.
Chemical Purity >99% (Reference Standard)>99%High chemical purity is essential to prevent interference.[8]
Isotopic Enrichment N/A≥98%High isotopic enrichment ensures a clean signal for the internal standard.[8]

Core Mechanism of Action: A Step-by-Step Deconstruction

The function of this compound is best understood by following its journey through the entire analytical workflow. It is not merely a post-hoc correction factor but an integral component that validates the analytical process from start to finish.

Step 1: Equilibration and Extraction

A precise and constant amount of this compound solution is added ("spiked") into every biological sample at the very beginning of the sample preparation process.[1] This initial step is critical. Once added, the this compound equilibrates with the sample matrix, effectively becoming one with the sample. Consequently, any subsequent analyte loss during protein precipitation, liquid-liquid extraction, or evaporation steps will affect both the native loratadine and the deuterated this compound equally, preserving the ratio between them.[3][14]

Step 2: Chromatographic Co-elution and Matrix Effect Compensation

During LC separation, the near-identical chemical structures of loratadine and this compound cause them to interact with the stationary phase in the same manner. This results in their co-elution as a single, sharp chromatographic peak.[6][9] This is the most critical phase for correcting matrix effects. Matrix effect refers to the alteration of ionization efficiency by co-eluting components from the biological sample (e.g., phospholipids, salts).[2] Because both molecules enter the mass spectrometer's ion source at the exact same time, they are exposed to the same suppressive or enhancing matrix components.[10] Any change in signal intensity caused by the matrix will therefore impact both the analyte and the internal standard to the same degree.[4]

Step 3: Differential Detection by Mass Spectrometry

Inside the mass spectrometer, the molecules are ionized (typically via electrospray ionization, ESI) and fragmented. In Multiple Reaction Monitoring (MRM) mode, the instrument is programmed to detect specific mass-to-charge (m/z) transitions for each compound.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]
Loratadine 383.1337.1[15][16]
This compound 387.1341.1

The instrument isolates the protonated molecule (precursor ion) in the first quadrupole (Q1), fragments it in the second quadrupole (collision cell), and detects a specific fragment (product ion) in the third quadrupole (Q3). This highly selective process ensures that the signals are free from background interference.

Step 4: Ratiometric Quantification

The final and most crucial step is the calculation. The concentration of loratadine is not determined from its absolute peak area, which is subject to all the variabilities previously mentioned. Instead, it is determined from the ratio of the analyte peak area to the internal standard peak area (Area_Loratadine / Area_this compound).[17]

Since any variability (extraction loss, instrument drift, matrix effects) affects both the numerator and the denominator proportionally, the ratio remains constant and is directly proportional only to the initial concentration of loratadine in the sample. This ratio is then used to construct a calibration curve and accurately determine the concentration in unknown samples.

G cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing spike 1. Spiking Known amount of This compound added extract 2. Extraction Analyte & IS experience identical loss spike->extract Equilibration lc 3. LC Co-elution Identical retention time extract->lc ms 4. MS Ionization Identical matrix effects lc->ms detect 5. MS/MS Detection Separate m/z transitions ms->detect ratio 6. Ratiometric Calculation Area(Analyte) / Area(IS) detect->ratio quant 7. Quantification Concentration determined from stable ratio ratio->quant

Figure 1: Experimental workflow using this compound as an internal standard.

G cluster_Variability Sources of Analytical Variability cluster_Signals Measured Signals cluster_Result Final Calculation v1 Extraction Loss s1 Analyte Signal (Loratadine) v1->s1 Affects Both Equally s2 IS Signal (this compound) v1->s2 Affects Both Equally v2 Matrix Effects v2->s1 Affects Both Equally v2->s2 Affects Both Equally v3 Instrument Drift v3->s1 Affects Both Equally v3->s2 Affects Both Equally ratio Ratio: Signal(Analyte) / Signal(IS) s1->ratio s2->ratio result Accurate & Precise Quantification ratio->result Unaffected by variability

Figure 2: Logical diagram illustrating how the IS ratio corrects for variability.

Experimental Protocol: A Self-Validating System

The following protocol outlines a typical bioanalytical method for the quantification of loratadine in human plasma, incorporating this compound as a self-validating internal standard. This methodology aligns with the principles of the FDA's Bioanalytical Method Validation guidance.[18][19]

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of loratadine and this compound in methanol.

  • From the stock solutions, prepare serial dilutions to create calibration standard working solutions and quality control (QC) working solutions in 50:50 methanol:water. Calibration and QC solutions should be prepared from separate stock solution weighings.[18]

  • Prepare an internal standard working solution of this compound at a concentration that yields a robust signal (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of blank plasma, calibration standard, QC, or study sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Vortex mix for 10 seconds to ensure homogeneity. This step is crucial for equilibration.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm).[15]

  • Mobile Phase A: 0.4% Formic Acid in Water.[15]

  • Mobile Phase B: Acetonitrile.[15]

  • Flow Rate: 0.5 mL/min.

  • Gradient: Isocratic or a shallow gradient optimized to ensure sharp peak shape and separation from matrix interferences.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[15]

  • MRM Transitions: As listed in the table above. Dwell times and collision energies should be optimized for maximum sensitivity.

4. Method Validation:

  • The method must be fully validated according to regulatory guidelines.[18] This includes assessing:

    • Selectivity: Analyzing at least six sources of blank matrix to ensure no interference at the retention times of the analyte and IS.[20]

    • Calibration Curve: A curve consisting of a blank, a zero sample (with IS), and at least six non-zero standards must demonstrate a coefficient of determination (r²) > 0.99.[15]

    • Accuracy and Precision: Intra- and inter-day precision (%CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ).[20]

    • Matrix Effect: Quantitatively assessed by comparing the response of post-extraction spiked samples to that of neat solutions. The IS should track and correct for any observed effects.[2]

    • Stability: Analyte stability must be demonstrated under various conditions (freeze-thaw, short-term bench-top, long-term storage).[15]

Conclusion

This compound is not merely a reagent but a fundamental component of a robust bioanalytical system. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical physicochemical properties allow it to perfectly track the analyte, loratadine, through every stage of the analytical process. By correcting for sample loss, instrument variability, and matrix effects, the use of this compound ensures that the final reported concentration is a true and accurate reflection of its value in the original sample. This level of analytical certainty is indispensable for making critical decisions in drug development and clinical research.

References

  • Vertex AI Search. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill?. SciSpace.
  • BenchChem Technical Support Team. (2025). The Principle of Isotopic Dilution Mass Spectrometry: An In-depth Technical Guide. Benchchem.
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Resolve Mass Spec Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • AptoChem. (n.d.).
  • Haque, A. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
  • International Atomic Energy Agency. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).
  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.
  • Wikipedia. (n.d.). Isotope dilution.
  • The Analytical Scientist. (2025).
  • U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
  • Tzer-Ying Chen, et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
  • Reddit. (2024). Accounting for the matrix effect.
  • U.S. Food and Drug Administration. (2018).
  • BenchChem Technical Support Team. (2025).
  • Liu, G., & Ji, Q. C. (2019).
  • U.S. Food and Drug Administration. (n.d.).
  • Wyzant. (2015). What are some chemical properties of loratadine?
  • ChemicalBook. (n.d.).
  • Niculescu, M., et al. (2007). Determination of loratadine and its active metabolite in human plasma by high-performance liquid chromatography with mass spectrometry detection.
  • ResearchGate. (2025). Determination of Loratadine and Its Active Metabolite in Plasma by LC/MS/MS: An Adapted Method for Children.

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of Loratadine in Plasma Using Loratadine-d4 as a Stable Isotope Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In pharmacokinetic (PK) studies, the reliability of quantitative data hinges on the ability to correct for variability in extraction recovery and matrix-induced ionization suppression. Loratadine-d4 (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate-d4) serves as the gold-standard Stable Isotope Labeled Internal Standard (SIL-IS) for the bioanalysis of Loratadine.

Why this compound?
  • Co-Elution: As a deuterated analog, this compound co-elutes (or elutes with negligible shift) with the analyte, ensuring it experiences the exact same matrix effects and ionization conditions at the electrospray source.

  • Chemical Equivalence: It mimics the physicochemical properties of Loratadine during Liquid-Liquid Extraction (LLE), correcting for analyte loss during the partitioning phase.

  • Mass Differentiation: The +4 Da mass shift is sufficient to avoid "cross-talk" from the natural isotopic abundance of native Loratadine (specifically the

    
    Cl and 
    
    
    
    C isotopes), ensuring signal specificity.

Chemical & Physical Basis[1][2][3]

PropertyAnalyte: LoratadineInternal Standard: this compound
Molecular Formula C₂₂H₂₃ClN₂O₂C₂₂H₁₉D₄ClN₂O₂
Molecular Weight 382.88 g/mol ~386.91 g/mol
Precursor Ion [M+H]⁺ m/z 383.1m/z 387.1
LogP (Lipophilicity) ~5.2 (Highly Lipophilic)~5.2 (Identical)
pKa ~5.0 (Pyridine nitrogen)~5.0

Expert Insight: Loratadine is a basic, lipophilic drug. The d4-label is typically located on the ethyl ester moiety. While generally stable, care must be taken to avoid harsh acidic hydrolysis during processing, which could cleave the ester and lose the label (converting it to Desloratadine-like species).

Bioanalytical Workflow Visualization

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting where the IS provides error correction.

BioanalyticalWorkflow cluster_correction IS Error Correction Zone Plasma Plasma Sample (Unknown Conc.) Spike Spike IS (this compound Fixed Conc.) Plasma->Spike 50-200 µL Equilibration Equilibration (Bind to Plasma Proteins) Spike->Equilibration Vortex 1 min LLE Liquid-Liquid Extraction (Hexane:Ethyl Acetate) Equilibration->LLE Partitioning Evap Evaporation & Reconstitution (Conc. Factor ~5-10x) LLE->Evap Organic Layer LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Inject 5-10 µL Data Ratio Calculation (Area Analyte / Area IS) LCMS->Data Quantitation

Caption: Workflow demonstrating the co-processing of Analyte and IS to normalize extraction efficiency and matrix effects.

Detailed Experimental Protocol

A. Reagents & Stock Preparation[6]
  • Primary Stock: Dissolve this compound in Methanol to 1 mg/mL. Store at -20°C in amber glass (light sensitive).

  • Working IS Solution: Dilute stock in 50% Methanol/Water to ~100 ng/mL.

  • Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v) or pure n-Hexane. (Loratadine is highly non-polar; non-polar solvents reduce extraction of plasma phospholipids).

B. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is superior to Protein Precipitation (PPT) for Loratadine because it removes phospholipids that cause ion suppression, allowing for lower Limits of Quantitation (LLOQ ~0.05 ng/mL).

  • Aliquot: Transfer 200 µL of plasma into a borosilicate glass tube.

  • IS Addition: Add 20 µL of this compound Working Solution. Vortex gently for 30 sec.

  • Buffer: Add 200 µL of 0.1 M Sodium Carbonate (pH ~9.8).

    • Why? High pH ensures the basic Loratadine is uncharged (neutral), maximizing partition into the organic phase.

  • Extraction: Add 2.0 mL of Hexane:Ethyl Acetate (90:10) .

  • Agitation: Shake/Vortex for 10 minutes. Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (ACN:Water 50:50 + 0.1% Formic Acid). Vortex well.

C. LC-MS/MS Conditions[3][6][7][8][9][10]

Chromatography:

  • Column: Phenomenex Kinetex C18 or Waters XBridge C18 (50 x 2.1 mm, 2.6 µm or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 - 0.6 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
0.5 30 Divert to Waste (Salts)
2.5 95 Elution of Loratadine
3.5 95 Column Wash
3.6 30 Re-equilibration

| 5.0 | 30 | End of Run |

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C (Loratadine is thermally stable).

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Loratadine 383.1337.125100
This compound 387.1341.125100
Desloratadine311.1259.130100

Note: The transition 383->337 corresponds to the loss of ethanol (46 Da) from the ethyl ester group.

Metabolic Context & Specificity

Loratadine is extensively metabolized by CYP3A4 and CYP2D6 into Desloratadine (Descarboethoxyloratadine).[1][2][3] The analytical method must chromatographically separate these two to prevent source fragmentation of the parent drug converting into the metabolite signal (in-source conversion).

Metabolism cluster_warning Analytical Risk Loratadine Loratadine (Prodrug) CYP CYP3A4 / CYP2D6 (Liver) Loratadine->CYP Oxidative Metabolism Desloratadine Desloratadine (Active Metabolite) CYP->Desloratadine Decarboxylation Risk In-Source Fragmentation: Loratadine can mimic Desloratadine if not separated by LC.

Caption: Metabolic pathway requiring chromatographic resolution between Parent and Metabolite.[4]

Validation Framework (FDA/EMA Guidelines)

To ensure the integrity of the method, the following validation parameters must be met, referencing FDA Bioanalytical Method Validation Guidelines (2018) .

A. Linearity[2][3][6]
  • Range: Typically 0.05 ng/mL to 50 ng/mL.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.99; Standards within ±15% (±20% at LLOQ).

B. Matrix Effect (MF) & IS Normalized MF

Calculate the Matrix Factor to ensure the plasma components do not suppress the IS differently than the analyte.



  • Goal: The ratio should be close to 1.0 (e.g., 0.95 - 1.05), proving the d4-IS perfectly compensates for suppression.

C. Precision & Accuracy
  • Intra-day: 5 replicates at Low, Mid, High QC. CV < 15%.[5][6][7]

  • Inter-day: 3 separate runs. CV < 15%.[5][6][7]

Troubleshooting & Expert Insights

  • Isotopic Contribution (Cross-talk):

    • Check the "blank with IS" sample. If you see a peak in the Loratadine channel (383->337) when only this compound is present, your IS may contain unlabeled impurities, or the mass resolution is too low.

    • Solution: Ensure IS isotopic purity is >99 atom % D.

  • Ester Stability:

    • Loratadine contains an ethyl ester. Avoid using strong acids or bases during storage. The LLE extraction uses pH 9.8, which is safe for the short extraction time (10 min), but do not leave samples sitting in high pH buffer overnight.

  • Carryover:

    • Loratadine is "sticky" (lipophilic). Use a needle wash containing organic solvent (e.g., ACN:IPA:Acetone 40:40:20) to prevent carryover between injections.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3957, Loratadine. Retrieved from [Link]

  • Liu, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS. PubMed Central. Retrieved from [Link]

  • Ramanathan, R., et al. (2007). Determination of loratadine and its active metabolite in human plasma by high-performance liquid chromatography with mass spectrometry detection. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

use of Loratadine-d4 in urine drug testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Loratadine in Human Urine using Isotope Dilution LC-MS/MS

Abstract

This application note details a robust, field-proven protocol for the quantitation of Loratadine in human urine using Loratadine-d4 as a stable isotope-labeled internal standard (SIL-IS). While Loratadine is extensively metabolized, the detection of the parent compound in urine is critical for forensic toxicology, compliance monitoring, and pharmacokinetic profiling in specific metabolic phenotypes. This guide utilizes Isotope Dilution Mass Spectrometry (IDMS) to compensate for the significant matrix effects inherent in urine analysis, ensuring high precision and accuracy.

Introduction & Scientific Rationale

Loratadine is a second-generation, non-sedating H1-antihistamine. Following oral administration, it undergoes rapid and extensive first-pass metabolism, primarily by CYP3A4 and CYP2D6, to its active metabolite, desloratadine.[1][2] Consequently, the concentration of unchanged Loratadine in urine is low (<1% of the dose), necessitating a highly sensitive analytical method.

Why this compound? Urine is a complex matrix containing salts, urea, and variable organic compounds that can cause ionization suppression or enhancement in Electrospray Ionization (ESI).

  • Matrix Compensation: this compound co-elutes with the analyte and experiences the exact same ionization environment, correcting for signal suppression.

  • Recovery Correction: Any loss of analyte during the liquid-liquid extraction (LLE) steps is mirrored by the IS, ensuring accurate final quantification.

Chemical & Physical Properties

PropertyLoratadine (Analyte)This compound (Internal Standard)
CAS Number 79794-75-52748435-73-4 (Typical)
Molecular Formula C₂₂H₂₃ClN₂O₂C₂₂H₁₉D₄ClN₂O₂
Molecular Weight 382.88 g/mol 386.91 g/mol
pKa ~4.3 (Pyridine nitrogen)~4.3
LogP 5.2 (Highly Lipophilic)5.2
Solubility Soluble in Acetone, MeOH, ChloroformSoluble in Acetone, MeOH, Chloroform
Isotopic Label NoneDeuterium (d4) on Piperidine ring

Experimental Protocol

Reagents and Materials[1][5][7][8][9][10][11]
  • Standards: Loratadine (>99%), this compound (>98% isotopic purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ethyl Acetate, Hexane.

  • Buffers: Ammonium Formate (5 mM), Sodium Carbonate (0.2 M, pH 9.0).

  • Consumables: 1.5 mL amber glass vials, polypropylene centrifuge tubes.

Standard Preparation
  • Stock Solutions (1 mg/mL): Dissolve 1 mg of Loratadine and this compound separately in 1 mL of Methanol. Store at -20°C.

  • Working Standard (WS): Dilute Loratadine stock with 50:50 MeOH:Water to create a calibration series (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Working Solution (IS-WS): Dilute this compound stock to a fixed concentration of 100 ng/mL in MeOH.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is selected over SPE for this protocol due to Loratadine's high lipophilicity (LogP 5.2) and basicity.[3][4][5] Extraction at alkaline pH ensures the molecule is neutral, maximizing recovery into the organic phase while leaving polar urinary interferences behind.

  • Aliquot: Transfer 500 µL of urine into a clean glass centrifuge tube.

  • Spike IS: Add 20 µL of this compound IS-WS (Final conc: 4 ng/mL). Vortex for 10 sec.

  • Alkalinize: Add 200 µL of 0.2 M Sodium Carbonate (pH ~9-10). Vortex.

    • Note: This step neutralizes the pyridine nitrogen, driving the analyte into the organic phase.

  • Extract: Add 3 mL of Hexane:Ethyl Acetate (90:10 v/v).

    • Tip: A high hexane ratio reduces the extraction of more polar matrix components.

  • Agitate: Mechanical shaker for 10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer the upper organic layer to a clean glass vial.

  • Dry Down: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (80:20 A:B). Vortex well.

LC-MS/MS Conditions

Chromatography (HPLC/UHPLC):

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.[6]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temp: 40°C.

  • Injection Vol: 5 - 10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 20 Initial Hold
0.5 20 Start Gradient
3.0 90 Elution of Analyte
3.5 90 Wash
3.6 20 Re-equilibration

| 5.0 | 20 | End of Run |

Mass Spectrometry Parameters:

  • Ionization: ESI Positive Mode.

  • Source Temp: 400°C.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: Nitrogen (800 L/hr).

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Type
Loratadine 383.1 337.1 25 Quantifier
383.1 267.1 35 Qualifier

| This compound | 387.1 | 341.1 | 25 | Quantifier (IS) |

Note on Transitions: The transition 383->337 corresponds to the loss of ethanol (46 Da) from the ethyl ester group. Since the d4 label is typically on the piperidine ring (retained in the fragment), the IS transition shifts by +4 Da in both precursor and product (387->341).

Visual Workflows

Figure 1: Analytical Workflow for Urine Analysis

AnalyticalWorkflow Sample Human Urine Sample (500 µL) Spike Spike Internal Standard (this compound) Sample->Spike Alkalinize pH Adjustment (0.2M Na2CO3, pH 9-10) Spike->Alkalinize Neutralize Analyte Extract LLE Extraction (Hexane:EtOAc 90:10) Alkalinize->Extract Partition to Organic Centrifuge Centrifugation (Phase Separation) Extract->Centrifuge Dry Evaporation (N2) & Reconstitution Centrifuge->Dry Top Layer LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Quantitation (Ratio Analyte/IS) LCMS->Data

Caption: Step-by-step extraction and analysis workflow ensuring maximum recovery of the lipophilic Loratadine parent compound.

Figure 2: Metabolic Context & Target Selection

Metabolism cluster_urine Urine Matrix Lor Loratadine (Parent) Target Analyte Des Desloratadine (Active Metabolite) Lor->Des CYP3A4/2D6 (Rapid) OH_Des 3-OH-Desloratadine Des->OH_Des Hydroxylation Conj Glucuronide Conjugates (Major Urinary Excretion) OH_Des->Conj UGT

Caption: Simplified metabolic pathway. While conjugates are abundant, this protocol targets the trace parent drug (Loratadine).

Validation Parameters & Performance

  • Linearity: The method typically demonstrates linearity from 0.1 ng/mL to 100 ng/mL (R² > 0.995).

  • Recovery: Absolute recovery using LLE is generally 85-95% .

  • Matrix Effect: The use of this compound typically results in a matrix factor (MF) between 0.95 and 1.05 , indicating near-perfect compensation for suppression.

  • Selectivity: The MRM transition 383->337 is highly specific. However, researchers should monitor the qualifier ion (383->267) to rule out isobaric interferences.

Troubleshooting & Expert Insights

  • Low Sensitivity: If the LOQ (0.1 ng/mL) is not achieved, consider increasing the urine volume to 1.0 mL or using a more sensitive extraction solvent like pure Ethyl Acetate (though this may increase matrix noise).

  • Carryover: Loratadine is "sticky" due to its lipophilicity. Ensure the autosampler needle wash contains at least 50% organic solvent (e.g., ACN:IPA:Acetone).

  • Stability: Loratadine is light-sensitive. Perform all extraction steps under low light or use amber glassware.

  • Metabolite Interference: Desloratadine elutes earlier than Loratadine on C18 columns. Ensure baseline resolution to prevents ion suppression from the high-abundance metabolite affecting the trace parent drug.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3957, Loratadine. Retrieved from [Link]

  • Ramanathan, R., et al. (2005). Metabolism and excretion of loratadine in male and female mice, rats and monkeys.[7] Xenobiotica.[5][7] Retrieved from [Link]

  • Shimadzu Corporation. Low level quantitation of Loratadine from plasma using LC/MS/MS. (Application Note adapted for Urine context). Retrieved from [Link]

  • Liu, L., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS. Drug Design, Development and Therapy. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating Matrix Effects with Loratadine-d4 in Blood Samples: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing matrix effects in bioanalytical assays using Loratadine-d4 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the quantification of loratadine in complex biological matrices like blood, plasma, and serum. Here, we move beyond procedural steps to explain the "why" behind the "how," ensuring your bioanalytical methods are robust, reproducible, and reliable.

Understanding the Challenge: The Matrix Effect

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix effect" refers to the alteration of analyte ionization efficiency due to co-eluting, often invisible, components from the sample matrix.[1] These interferences can suppress or enhance the analyte signal, leading to inaccurate and imprecise quantification.[2] Blood and its derivatives are notoriously complex matrices, containing a high abundance of proteins, salts, and phospholipids that are primary contributors to matrix effects.[3][4]

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for mitigating matrix effects.[5][6] The underlying principle is that the SIL-IS, being chemically almost identical to the analyte, will experience the same extraction inefficiencies and ionization suppression or enhancement.[7] By calculating the ratio of the analyte response to the IS response, these variations can be normalized. However, the system is not always perfect, and troubleshooting is often necessary.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues in a question-and-answer format, providing both the rationale and actionable protocols.

Q1: My this compound internal standard (IS) response is highly variable across my sample batch. What's causing this and how do I fix it?

Variability in the IS response is a red flag that requires immediate investigation.[8][9] While this compound is designed to track the analyte (loratadine), significant fluctuations can indicate underlying issues with your sample preparation, chromatography, or mass spectrometry settings.

Potential Causes & Investigative Steps:

  • Inconsistent Sample Preparation: This is the most common culprit.

    • Pipetting Errors: Inconsistent addition of the IS solution to samples.

    • Extraction Inefficiency: Variable recovery during protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

  • Differential Matrix Effects: The IS may not be perfectly co-eluting with the analyte, or the nature of the matrix is changing across the batch.

    • Chromatographic Separation: A slight shift in retention time between loratadine and this compound can expose them to different zones of ion suppression, a phenomenon known as the "isotope effect".[10][11]

    • Sample-to-Sample Matrix Variation: Samples from different individuals or with varying levels of hemolysis or lipemia can have different compositions of interfering substances.[12]

Troubleshooting Protocol:

  • Step 1: Review Sample Preparation. Prepare a set of quality control (QC) samples and meticulously re-evaluate your sample preparation workflow. Pay close attention to pipetting accuracy and consistency in mixing and incubation times.

  • Step 2: Evaluate Extraction Recovery. Determine the extraction recovery for both loratadine and this compound. The recovery doesn't need to be 100%, but it must be consistent and reproducible across the concentration range.[13]

  • Step 3: Assess Co-elution. Overlay the chromatograms of loratadine and this compound. They should co-elute as closely as possible.[7] If a significant shift is observed, chromatographic optimization is necessary.

  • Step 4: Perform a Post-Column Infusion Experiment. This technique is invaluable for visualizing regions of ion suppression.[14][15]

    • Experimental Workflow for Post-Column Infusion:

      Caption: Post-column infusion experimental setup.

    • Procedure: Continuously infuse a standard solution of loratadine and this compound into the LC eluent stream after the analytical column but before the mass spectrometer.[1] Inject a blank, extracted matrix sample. Any dip in the constant signal baseline indicates a region of ion suppression. If your analyte or IS elutes in this zone, you have identified a significant source of your problem.

Q2: My results show poor accuracy and precision, even with this compound. Could phospholipids be the issue?

Yes, phospholipids are a major cause of matrix effects in blood-based assays.[3][16] They are notorious for causing ion suppression and can build up on the LC column, leading to shifting retention times and poor peak shape.[4]

Investigative Steps:

  • Phospholipid Monitoring: During your LC-MS/MS run, include a multiple reaction monitoring (MRM) transition specific for common phospholipids, such as the transition for phosphatidylcholines (m/z 184 -> 184).[4] If you see a large, broad peak in the region where your analyte elutes, phospholipid interference is highly likely.

  • Sample Preparation Evaluation: The choice of sample preparation technique significantly impacts phospholipid removal.[17]

    • Protein Precipitation (PPT): Simple and fast, but generally poor at removing phospholipids.[4]

    • Liquid-Liquid Extraction (LLE): Can be optimized to leave phospholipids in the aqueous layer while extracting your analyte into an organic solvent.

    • Solid-Phase Extraction (SPE): Offers more selectivity for analyte isolation and phospholipid removal.

    • HybridSPE®-Phospholipid Technology: Specifically designed for targeted phospholipid removal.[2][18]

Troubleshooting and Optimization:

  • Optimize Chromatography: Adjust your gradient to separate your analyte from the bulk of the phospholipid elution.

  • Improve Sample Cleanup: If using PPT, consider switching to LLE or SPE. For significant phospholipid interference, specialized phospholipid removal plates or cartridges are highly effective.[18]

Q3: How do I formally assess and quantify the matrix effect according to regulatory guidelines?

Regulatory bodies like the FDA and EMA require a thorough assessment of matrix effects during method validation.[19][20][21] The goal is to demonstrate that the accuracy and precision of your assay are not compromised by the matrix.

Quantitative Assessment of Matrix Effect:

The matrix factor (MF) is calculated to quantify the extent of ion suppression or enhancement.[1]

Experimental Protocol for Matrix Factor Calculation:

  • Prepare Three Sets of Samples: [10]

    • Set A (Neat Solution): Loratadine and this compound spiked into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then loratadine and this compound are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Loratadine and this compound are spiked into the blank matrix before extraction.

  • Analyze and Calculate:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • Recovery: Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

Acceptance Criteria (per FDA and EMA guidance): [20][22]

The coefficient of variation (%CV) of the IS-normalized matrix factor across at least six different lots of matrix should not be greater than 15%.

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤15% (≤20% at LLOQ)
IS-Normalized Matrix Factor (%CV) ≤15% across different matrix lots
Q4: Can the choice of anticoagulant in blood collection tubes affect my results?

Absolutely. Different anticoagulants (e.g., EDTA, heparin, citrate) can alter the sample matrix and potentially influence analyte stability, extraction efficiency, and ionization. It is crucial to validate the method using the same matrix (including the same anticoagulant) that will be used for the study samples.[22]

Logical Workflow for Method Validation:

G A Method Development (Selectivity, Linearity, Sensitivity) B Full Validation in Primary Matrix (e.g., K2-EDTA Plasma) A->B C Assess Matrix Effect (6+ lots of matrix) B->C D Assess Stability (Freeze-Thaw, Bench-Top, Long-Term) B->D E Partial or Cross-Validation (If matrix changes, e.g., to Heparin Plasma) B->E Change in Matrix Type F Routine Sample Analysis C->F D->F E->F

Caption: Bioanalytical method validation workflow.

Conclusion

Successfully addressing matrix effects when using this compound requires a systematic and scientifically grounded approach. By understanding the root causes of variability and employing targeted troubleshooting strategies, researchers can develop robust and reliable bioanalytical methods. This guide serves as a starting point for navigating these challenges, emphasizing the importance of thorough method validation and a deep understanding of the interplay between the analyte, the internal standard, and the biological matrix.

References

  • Spectroscopy Online. (2011). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Retrieved from [Link]

  • ACS Figshare. (2017). Overcoming Sample Matrix Effect in Quantitative Blood Metabolomics Using Chemical Isotope Labeling Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Phospholipid Depletion Techniques in LC‐MS Bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ACS Publications. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Retrieved from [Link]

  • Resolve Mass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • PubMed. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Development of an Untargeted LC-MS Metabolomics Method with Postcolumn Infusion for Matrix Effect Monitoring in Plasma and Feces. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Retrieved from [Link]

  • Nature. (2022). Evaluating and mitigating clinical samples matrix effects on TX-TL cell-free performance. Retrieved from [Link]

  • ACS Publications. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Phospholipid Removal (PLR). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Retrieved from [Link]

  • Reddit. (2022). Accounting for the matrix effect. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Bioanalytical method validation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Retrieved from [Link]

  • Taylor & Francis Online. (2012). Recommendations on The Interpretation of The New European Medicines Agency Guideline on Bioanalytical Method Validation By Global Cro Council For Bioanalysis (Gcc). Retrieved from [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • PubMed. (2019). Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. Retrieved from [Link]

  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • ResearchGate. (2014). Determination of loratadine and its active metabolite in human plasma by high-performance liquid chromatography with mass spectrometry detection. Retrieved from [Link]

  • ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. Retrieved from [Link]

  • PubMed. (2004). Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2015). LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study. Retrieved from [Link]

  • PubMed. (2002). Determination of Loratadine in Human Plasma by High-Performance Liquid Chromatographic Method With Ultraviolet Detection. Retrieved from [Link]

  • Agilent. (2024). Minimizing Interaction of Phospholipids with LC Hardware. Retrieved from [Link]

  • ACTA Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. Retrieved from [Link]

  • PubMed. (2017). Evaluation of oxidized phospholipids analysis by LC-MS/MS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. Retrieved from [Link]

Sources

Technical Support Center: Loratadine-d4 Quantification & Metabolite Interference

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Context[1][2][3]

The Core Problem: Accurate quantification of Loratadine (LOR) in biological matrices is frequently compromised by its extensive metabolism. Loratadine is a prodrug that undergoes rapid first-pass metabolism by CYP3A4 and CYP2D6 to form Desloratadine (DL) (major active metabolite) and various hydroxylated species.

The Impact on Loratadine-d4 (IS): While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for correcting matrix effects, they are not immune to ion suppression . If a high-abundance metabolite (like Desloratadine) or endogenous phospholipids co-elute with the IS, they can compete for charge in the electrospray ionization (ESI) source. This results in "IS Response Drift"—where the IS signal in patient samples is significantly lower than in calibration standards, leading to over-estimation of the drug concentration.

Diagnostic Workflow: Is Your IS Compromised?

Before altering your method, use this logic flow to confirm if co-eluting metabolites are the root cause of your quantification errors.

TroubleshootingWorkflow Start START: IS Response Variation Observed CheckPattern Check IS Area Pattern Start->CheckPattern GlobalDrop Low IS in ALL samples (Stds, QCs, Subjects) CheckPattern->GlobalDrop Uniform Drop SubjectDrop Low IS in SUBJECT samples only (Stds/QCs are normal) CheckPattern->SubjectDrop Patterned Drop BlankSignal IS Peak present in Double Blanks? CheckPattern->BlankSignal Ghost Peak InstrumentIssue Diagnosis: Instrument/Prep Issue (Not Metabolite Interference) GlobalDrop->InstrumentIssue MatrixEffect Diagnosis: Matrix Effect/Suppression (Likely Metabolite Co-elution) SubjectDrop->MatrixEffect Crosstalk Diagnosis: Cross-talk or Impure IS BlankSignal->Crosstalk Action1 Action: Check needle, pump, or extraction recovery InstrumentIssue->Action1 Action2 Action: Perform Post-Column Infusion (PCI) Experiment MatrixEffect->Action2 Action3 Action: Check MRM transitions & IS Isotopic Purity Crosstalk->Action3

Figure 1: Decision Tree for Diagnosing IS Variability. Use this workflow to distinguish between instrument failure and true metabolite interference.

Mechanisms of Interference

Understanding why the interference occurs is critical for fixing it. There are two primary mechanisms at play in Loratadine bioanalysis:

A. Ion Suppression (The "Charge Theft")

Loratadine is lipophilic, but its metabolites (Desloratadine, Hydroxy-Loratadine) are more polar. However, in rapid "ballistic" gradients often used in high-throughput labs, these species may not fully resolve.

  • The Physics: In the ESI droplet, analytes compete for surface charge. If Desloratadine (present at high concentrations in patient plasma) elutes at the same time as this compound, the Desloratadine molecules will "steal" the available charge, suppressing the ionization of the IS.

  • Result: The IS peak area drops, but the analyte (Loratadine) might drop by a different amount if the co-elution isn't perfect, ruining the quantitation.

B. In-Source Fragmentation (The "Mimic")

While less common for Desloratadine interfering with Loratadine, Hydroxylated Metabolites (e.g., 3-OH-Loratadine, m/z 399) pose a specific risk.

  • The Chemistry: Under high declustering potential (DP) or temperature, labile metabolites can lose water (

    
    ) or oxygen inside the source before entering the quadrupole.
    
  • The Math:

    • 3-OH-Loratadine (

      
       399) 
      
      
      
      
      
      381 (Close to Loratadine m/z 383).
    • If the mass resolution is wide, or if isotopes overlap, this "fragment" appears in the Loratadine channel, falsely elevating the calculated concentration.

Mechanism cluster_source ESI Source (High Energy) Metabolite Co-eluting Metabolite (High Conc.) Droplet ESI Droplet Limited Charge Sites Metabolite->Droplet Competes for Charge Signal Mass Spec Detector Metabolite->Signal High Background/Noise IS This compound (Fixed Conc.) IS->Droplet Competes for Charge Droplet->Signal Suppressed IS Signal

Figure 2: Ion Suppression Mechanism. High-abundance metabolites exhaust the ionization capacity of the ESI droplet, reducing the detectable signal of the Internal Standard.

Troubleshooting & Mitigation Protocols

Experiment 1: Post-Column Infusion (The "Truth Test")

Use this to map exactly where the suppression is occurring relative to your peaks.

Protocol:

  • Setup: Tee-in a constant infusion of this compound (at ~100 ng/mL) into the LC flow after the column but before the MS source.

  • Injection: Inject a "blank" extracted plasma sample (processed exactly like patient samples).

  • Acquisition: Monitor the MRM transition for this compound.

  • Analysis: You should see a high, flat baseline. Look for "dips" (suppression) or "humps" (enhancement) in the baseline.

  • Overlay: Overlay your analyte chromatogram. If the Loratadine peak elutes during a "dip," you have confirmed matrix suppression.

Experiment 2: Phospholipid Removal

Phospholipids (PLs) are the most common cause of "invisible" suppression.

Protocol:

  • Monitor: Add the transition m/z 184 -> 184 (phosphatidylcholine headgroup) to your method.

  • Check: If you see broad globs of PLs eluting under your Loratadine peak, your extraction is insufficient.

  • Fix: Switch from Protein Precipitation (PPT) to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) . Loratadine is basic; a Cation Exchange (MCX) SPE plate is highly effective for washing away neutral phospholipids.

Experiment 3: Chromatographic Resolution

Separate the enemy (Desloratadine) from the target.

Data Summary: Elution Characteristics

CompoundPolarityTypical Elution (C18)Risk Factor
Desloratadine High (Polar)Early EluterCo-elutes with solvent front or polar matrix
Loratadine Low (Lipophilic)Late EluterCo-elutes with Phospholipids
This compound Low (Lipophilic)Co-elutes with LoratadineSusceptible to suppression if LOR region is dirty

Optimization:

  • Column: Use a C18 column with high carbon load (e.g., Kinetex C18 or BEH C18).

  • Mobile Phase: Use Ammonium Formate (5mM) in Water/Methanol. Methanol often provides better selectivity for Loratadine/Desloratadine separation than Acetonitrile.

  • Gradient: Implement a shallow gradient ramp (e.g., 5% to 95% B over 4 minutes) rather than a ballistic 1-minute gradient.

Frequently Asked Questions (FAQ)

Q1: Why is my this compound signal dropping in patient samples but stable in calibration standards? A: This is the hallmark of Matrix Effect . Your calibration standards likely use "clean" plasma, while patient samples contain variable amounts of metabolites (Desloratadine) and different phospholipid profiles. The co-eluting matrix components in patient samples are suppressing the ionization of your IS. You must clean up your extraction (see Experiment 2 above).

Q2: Can Desloratadine cross-talk into the Loratadine channel? A: Direct cross-talk is rare because Desloratadine (m/z 311) is lighter than Loratadine (m/z 383). However, if your Desloratadine peak is massive (e.g., >1000 ng/mL), isotopic impurities or adducts could potentially create noise. The greater risk is In-Source Fragmentation of hydroxylated metabolites (m/z 399) losing water to mimic m/z 381/383.

Q3: Is this compound chemically stable? A: Loratadine is an ester and is prone to chemical hydrolysis (converting to Desloratadine) in alkaline conditions or if left in plasma at room temperature for too long.

  • Tip: Always process samples on ice.

  • Tip: Avoid highly alkaline buffers during extraction if possible, or neutralize them quickly. If the d4-IS hydrolyzes, you lose your reference.

Q4: What is the FDA acceptance criteria for IS variation? A: While there is no fixed "%" limit, the FDA M10 guidance suggests that if IS response varies widely (e.g., >50% drop), you must investigate. If the variation tracks with the analyte (Parallelism), it might be acceptable, but generally, significant suppression indicates a method that needs remediation.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

  • FDA Center for Drug Evaluation and Research. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers.

  • Sojo, L. E., et al. (2003). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. The Analyst.[1][2]

  • Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites.[3][4][5] Drug Metabolism and Disposition.

Sources

ensuring co-elution of Loratadine and Loratadine-d4 in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #LOR-D4: Ensuring Co-elution of Loratadine and Loratadine-d4

Status: Open Priority: Critical (Bioanalytical Compliance) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Isotope Effect" Challenge

User Issue: You are observing a retention time shift between Loratadine (Analyte) and this compound (Internal Standard). Root Cause: The Deuterium Isotope Effect . Why this matters: In LC-MS/MS bioanalysis, the Internal Standard (IS) must co-elute perfectly with the analyte. If they separate, the IS experiences a different chemical environment (matrix suppression or enhancement) than the analyte at the electrospray source. This decouples the IS from the analyte, rendering it ineffective for correcting matrix effects and potentially violating FDA/EMA bioanalytical guidelines.

Technical Analysis: Why They Separate

In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues (this compound) typically elute earlier than their non-deuterated counterparts (Loratadine).

FeatureLoratadine (H-form)This compound (D-form)Chromatographic Impact
Bond Length C-H (1.09 Å)C-D (1.08 Å)C-D is shorter and more compact.
Molar Volume LargerSmallerD-form has a slightly smaller molar volume.
Lipophilicity HigherLowerD-form is slightly less hydrophobic.
Retention

(Reference)

D-form elutes earlier.

The Mechanism: The C-D bond has a lower zero-point vibrational energy and is shorter than the C-H bond. This results in a smaller molar volume and slightly reduced polarizability (London dispersion forces). Consequently, the deuterated molecule interacts less strongly with the C18 stationary phase, leading to earlier elution.

Troubleshooting Guide: Forcing Co-elution

If you observe separation (


 min), follow this logic flow to re-merge the peaks.
Step 1: Compress the Peak Width (Gradient Slope)

The most effective way to mask a thermodynamic separation factor (


) is to compress the chromatography kinetically.
  • Action: Increase the gradient slope (rate of %B change per minute).

  • Why: A steeper gradient forces both compounds to desorb faster, minimizing the time available for the stationary phase to discriminate between the slight lipophilicity difference.

  • Recommendation: If currently increasing 5% B/min, try 10% or 20% B/min.

Step 2: Optimize the Organic Modifier
  • Action: Switch from Methanol (MeOH) to Acetonitrile (ACN).

  • Why: Methanol is a protic solvent capable of hydrogen bonding. It can interact differently with C-H vs C-D bonds, often exacerbating the isotope effect.[1] Acetonitrile is aprotic and typically reduces the separation factor between isotopologues.

Step 3: pH Control (Critical for Loratadine)

Loratadine is a basic drug (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


).[2]
  • Risk: If your mobile phase pH is near 5.0, the analyte exists as a mixture of ionized and neutral forms. Slight pKa shifts due to deuteration (secondary isotope effect on pKa) can cause massive retention shifts.

  • Action: Lock the ionization state.

    • Acidic (Recommended): pH < 3.0 (e.g., 0.1% Formic Acid). Ensures 100% ionization.

    • Basic: pH > 8.0 (requires high-pH stable columns like C18-Hybrid). Ensures 100% neutral.

Visual Logic: Troubleshooting Workflow

TroubleshootingFlow Start Issue: Loratadine & d4 Separating CheckGradient Step 1: Check Gradient Slope Start->CheckGradient Steeper Action: Increase Slope (e.g., 5% -> 15% per min) CheckGradient->Steeper Peaks Broad? CheckSolvent Step 2: Check Organic Modifier CheckGradient->CheckSolvent Gradient Maxed Steeper->CheckSolvent SwitchACN Action: Switch MeOH -> ACN (Aprotic reduces effect) CheckSolvent->SwitchACN Using MeOH? CheckPH Step 3: Check pH vs pKa (5.2) CheckSolvent->CheckPH Already ACN SwitchACN->CheckPH AdjustPH Action: Move pH away from 5.0 (Target pH 2.5 or 9.0) CheckPH->AdjustPH pH near 4.5-5.5? Success Result: Co-elution Achieved (Matrix Effects Corrected) CheckPH->Success pH Optimized AdjustPH->Success

Caption: Decision tree for resolving isotopic separation. Priority is given to kinetic compression (gradient) followed by thermodynamic adjustments (solvent/pH).

Validated Experimental Protocol

Use this starting point for a robust Loratadine LC-MS/MS method.

System: UHPLC coupled to Triple Quadrupole MS (ESI+)

ParameterSpecificationRationale
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)Standard hydrophobicity; short length for fast gradients.
Mobile Phase A 5mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0)Buffers the basic Loratadine (

) to fully ionized state.
Mobile Phase B Acetonitrile (100%)Aprotic solvent minimizes isotope separation factors.
Flow Rate 0.4 - 0.6 mL/minHigh linear velocity improves peak shape (Van Deemter).
Temperature 40°CElevated temp improves mass transfer, sharpening peaks.

Gradient Table (High Compression):

Time (min)%B (Organic)Event
0.0010%Initial Hold (Focusing)
0.5010%End Loading
2.50 90% Steep Ramp (40% per min)
3.0090%Wash
3.1010%Re-equilibration
Advanced Diagnostics: The Matrix Effect Trap

Why is co-elution non-negotiable? See the diagram below.

MatrixEffect cluster_Good Scenario A: Co-elution (Good) cluster_Bad Scenario B: Separation (Bad) Source ESI Source (Ionization Zone) Matrix Phospholipid Zone (Suppression) Lora_A Loratadine Matrix->Lora_A Suppresses IS_A IS (d4) Matrix->IS_A Suppresses equally IS_B IS (d4) Elutes Early Matrix->IS_B Low Suppression (Misses Zone) Lora_B Loratadine Elutes Late Matrix->Lora_B High Suppression

Caption: In Scenario B, the IS elutes before the suppression zone, failing to correct for the signal loss experienced by the analyte.

References
  • Wang, S., & Cyronak, M. (2013). Separation of deuterated isotopomers from their protium counterparts in reversed-phase liquid chromatography.[3][4] Journal of Pharmaceutical and Biomedical Analysis.

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry.[5][6][7] (See Section on Internal Standards).

  • Popović, G., et al. (2009). Acid–base equilibria and solubility of loratadine and desloratadine in water and micellar media. Journal of Pharmaceutical and Biomedical Analysis. (Establishes pKa ~5.25).[2][8]

  • Ye, X., et al. (2009). The chromatographic deuterium isotope effect and its impact on the quantification of pharmaceutical compounds by LC-MS/MS. Journal of Chromatography B.

Sources

Loratadine-d4 Isotopic Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Loratadine-d4. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analyses. The stability of the deuterium label is paramount for accurate and reproducible results.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to mitigate the risk of deuterium exchange during your experimental workflows. We will explore the underlying chemical principles governing isotopic stability and provide validated protocols to ensure the integrity of your analytical data.

The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, which generally imparts stability to deuterated compounds.[1] However, factors such as molecular structure, pH, temperature, and solvent composition can influence the potential for hydrogen-deuterium (H-D) exchange.[1] This guide will specifically address these factors in the context of this compound.

Part 1: Understanding the Isotopic Stability of this compound

Q1: Where are the deuterium labels located in commercially available this compound?

A1: Based on information from major suppliers, the four deuterium atoms in this compound are typically located on the piperidine ring of the molecule.[2][3] Specifically, they are positioned at the 3,3,5,5-positions of the piperidine ring.

Diagram: Structure of this compound

Loratadine_d4_Structure loratadine d1 D d2 D d3 D d4 D

Caption: Chemical structure of this compound with deuterium labels highlighted.

Q2: Are the deuterium atoms on the piperidine ring of this compound susceptible to exchange?

A2: The deuterium atoms on the saturated carbon atoms of the piperidine ring in this compound are generally considered to be on non-labile positions and are therefore relatively stable under standard analytical conditions. However, the proximity of the nitrogen atom in the piperidine ring can influence the stability of these C-D bonds, particularly under harsh acidic or basic conditions. While direct exchange from a saturated carbon is energetically unfavorable, extreme pH or temperature conditions can potentially facilitate exchange mechanisms.

Part 2: Troubleshooting Guide for Potential Deuterium Exchange

This section addresses specific issues users may encounter that could indicate a loss of isotopic purity in their this compound internal standard.

Scenario 1: Inconsistent or drifting internal standard response in LC-MS analysis.
  • Potential Cause: Partial deuterium exchange of the this compound internal standard. This can lead to a decrease in the signal of the d4-isotopologue and an increase in the signal of lower-deuterated or unlabeled Loratadine.

  • Troubleshooting Steps:

    • Review Sample Preparation Conditions:

      • pH: Assess the pH of all solutions used in your sample preparation. Both strongly acidic and strongly basic conditions can promote deuterium exchange. The rate of exchange is often minimized at a pH between 2.5 and 3.[1]

      • Temperature: Avoid elevated temperatures during sample preparation and storage. Higher temperatures can accelerate the rate of exchange.[1]

      • Solvent: Protic solvents like water and methanol are sources of protons and can facilitate back-exchange.[1] While unavoidable in many LC-MS applications, prolonged exposure, especially at non-optimal pH and high temperatures, should be minimized.

    • Analyze a Freshly Prepared Standard: Prepare a fresh solution of this compound in a neutral, aprotic solvent (e.g., acetonitrile) and inject it directly into the mass spectrometer (via a syringe pump or flow injection) to establish a baseline isotopic distribution. Compare this to the isotopic distribution observed in your processed samples.

    • Conduct a Forced Degradation/Exchange Study: To definitively determine if your experimental conditions are causing exchange, perform a small-scale study.

      • Incubate a solution of this compound under your typical sample preparation conditions (pH, solvent, temperature) for a prolonged period (e.g., 24 hours).

      • Analyze the sample by LC-MS and compare the isotopic profile to a freshly prepared standard. A significant increase in the d0, d1, d2, or d3 peaks relative to the d4 peak would confirm that exchange is occurring.

Diagram: Troubleshooting Workflow for Inconsistent Internal Standard Response

Troubleshooting_Workflow start Inconsistent IS Response review_prep Review Sample Prep: pH, Temp, Solvent start->review_prep fresh_std Analyze Fresh Standard review_prep->fresh_std forced_study Conduct Forced Exchange Study fresh_std->forced_study compare Compare Isotopic Profiles forced_study->compare exchange_confirmed Exchange Confirmed? compare->exchange_confirmed optimize Optimize Prep Conditions: - Adjust pH to 2.5-3 - Lower Temperature - Minimize Incubation Time exchange_confirmed->optimize Yes no_exchange No Exchange Detected. Investigate other causes: - Matrix Effects - Instrument Instability exchange_confirmed->no_exchange No

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparing Loratadine-d4 to Non-Deuterated Internal Standards for Robust Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative bioanalysis, particularly within liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a foundational decision that dictates the accuracy, precision, and reliability of experimental outcomes. An IS is crucial for correcting variations inherent in sample preparation and instrumental analysis.[1] This guide provides an in-depth, objective comparison between the "gold standard" Stable Isotope-Labeled (SIL) internal standard, Loratadine-d4, and conventional non-deuterated (structural analog) internal standards. We will explore the underlying principles of their function, present a comparative analysis of their performance in mitigating matrix effects, and provide a detailed experimental protocol for the robust quantification of loratadine in biological matrices.

The Foundational Role of Internal Standards in Quantitative Analysis

The journey of an analyte from a complex biological matrix (like plasma or urine) to the detector of a mass spectrometer is fraught with potential for variability. Analyte loss can occur during every step, including protein precipitation, liquid-liquid extraction, and sample transfer.[1] Furthermore, instrument response can fluctuate due to changes in the ionization source's efficiency.[1]

An internal standard is a compound of a known, constant concentration added to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow.[2] Its purpose is to mimic the analyte's behavior throughout the entire analytical process.[3] By calculating the ratio of the analyte's response to the IS's response, we can normalize for these variations, significantly improving the accuracy and precision of the final calculated concentration.[1]

The "Gold Standard" vs. The Analog: Two Choices for an Internal Standard

The effectiveness of an internal standard is directly tied to how closely its physicochemical properties match those of the analyte.[3][4] This is where the critical distinction between SIL and non-deuterated standards arises.

Non-Deuterated Internal Standards (Structural Analogs)

A structural analog is a molecule that is chemically similar to the analyte but not identical. For loratadine, a researcher might choose a compound like desloratadine or another antihistamine with a similar structure (e.g., diazepam has been used).[5] While cost-effective and readily available, their utility is limited. Because their chemical structure is different, they may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte.[6] This discrepancy means they cannot perfectly compensate for variations, especially the unpredictable influence of matrix effects.[6]

Stable Isotope-Labeled (SIL) Internal Standards: The Case for this compound

A SIL internal standard is a version of the analyte where one or more atoms are replaced with their heavy, non-radioactive stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[4][7] this compound is the loratadine molecule with four hydrogen atoms strategically replaced by deuterium atoms.

This modification makes the SIL-IS virtually identical to the analyte in terms of:

  • Chemical Reactivity: It behaves the same way during extraction and derivatization.

  • Extraction Recovery: It is lost or recovered at the same rate as the analyte during sample preparation.[1]

  • Chromatographic Co-elution: It has nearly the same retention time, meaning it passes through the LC column and enters the mass spectrometer at the same time as the analyte.

  • Ionization Efficiency: It is ionized with the same efficiency in the MS source.

The key difference is its mass. The mass spectrometer can easily distinguish between the analyte (loratadine) and the heavier this compound, allowing for independent quantification. This near-perfect chemical analogy is why SIL standards are strongly recommended by regulatory bodies like the FDA and are considered the "gold standard" for quantitative bioanalysis.[2]

Head-to-Head Comparison: The Critical Role of Matrix Effect Compensation

The single most significant challenge in LC-MS bioanalysis is the matrix effect . This phenomenon occurs when co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins) interfere with the ionization of the analyte in the mass spectrometer's source.[8][9] This can lead to either ion suppression (a decreased signal) or ion enhancement (an increased signal), both of which result in inaccurate quantification.[8][9]

Because a SIL standard like This compound co-elutes with the analyte, it is exposed to the exact same matrix components at the exact same time.[3] Therefore, it experiences the same degree of ion suppression or enhancement. When the analyte-to-IS ratio is calculated, this effect is effectively canceled out, leading to highly accurate and precise results even in "dirty" or complex samples.[1][7]

A non-deuterated, structural analog IS, however, will likely have a different retention time. It will elute in a different micro-environment of matrix components and will not experience the same ionization effects as the analyte. This failure to track the analyte's behavior leads to poor compensation for matrix effects and introduces significant variability and inaccuracy into the results.

Table 1: Comparative Performance of this compound vs. a Non-Deuterated Analog IS

Performance MetricThis compound (SIL-IS)Non-Deuterated Analog ISRationale for Difference
Matrix Effect Compensation Excellent Poor to Moderate Co-elution of SIL-IS with analyte ensures both are subject to the same ionization suppression/enhancement. Analogs elute at different times.[1]
Accuracy (%Bias) High (Typically < ±15%) Variable (Can exceed ±15%) Superior matrix effect correction by SIL-IS minimizes systematic error.[7]
Precision (%CV) High (Typically < 15%) Lower (Can exceed 15%) Consistent correction of variability across samples by SIL-IS reduces random error.[7]
Extraction Recovery Tracking Excellent Moderate Near-identical physicochemical properties ensure SIL-IS recovery mirrors analyte recovery. Analogs may have different solubility and binding properties.
Regulatory Acceptance Strongly Preferred (FDA/EMA) Requires Justification Regulatory guidance explicitly recommends SIL standards for their proven reliability.[2][10]

Visualizing the Analytical Advantage

The diagrams below illustrate the conceptual and practical differences between using a SIL standard and a structural analog.

cluster_0 Scenario 1: this compound (SIL-IS) cluster_1 Scenario 2: Non-Deuterated Analog IS A Loratadine & this compound Co-elute from LC B Enter MS Source with Identical Matrix Components A->B C Both Experience Same Ion Suppression (-30%) B->C D Ratio (Analyte/IS) Corrects for Suppression C->D E Result: Accurate & Precise Quantification D->E F Loratadine & Analog IS Elute at Different Times G Enter MS Source with Different Matrix Components F->G H Loratadine Suppression: -30% Analog Suppression: -10% G->H I Ratio Fails to Correct for Disparate Suppression H->I J Result: Inaccurate & Imprecise Quantification I->J

Caption: Conceptual workflow comparing matrix effect compensation.

The following diagram outlines a typical bioanalytical workflow incorporating this compound.

Sample 1. Collect Plasma Sample Spike 2. Spike with this compound (IS) Working Solution Sample->Spike Precip 3. Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Centrifuge 4. Centrifuge to Pellet Proteins Precip->Centrifuge Evap 5. Evaporate Supernatant Centrifuge->Evap Recon 6. Reconstitute in Mobile Phase Evap->Recon Inject 7. Inject onto LC-MS/MS System Recon->Inject Data 8. Acquire Data (MRM for Loratadine & this compound) Inject->Data Calc 9. Calculate Analyte/IS Ratio & Determine Concentration Data->Calc

Caption: Bioanalytical workflow for Loratadine using this compound IS.

Experimental Protocol: Quantification of Loratadine in Human Plasma

This protocol describes a validated method for determining loratadine concentrations in human plasma using this compound as the internal standard, adhering to FDA Bioanalytical Method Validation guidance.[10][11]

5.1. Materials and Reagents

  • Loratadine reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Control human plasma (K2EDTA)

5.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Loratadine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Loratadine stock solution in 50:50 methanol:water to create calibration standards. Prepare a this compound working solution (e.g., 100 ng/mL) in the same diluent.

5.3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution to every tube and vortex briefly.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of mobile phase (e.g., 80:20 acetonitrile:0.1% formic acid).

  • Vortex, and transfer to an autosampler vial for analysis.

5.4. LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Loratadine: 383.2 > 337.1This compound: 387.2 > 341.1

Note: MRM transitions and other MS parameters should be optimized for the specific instrument used.

5.5. Method Validation The method must be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.[11][12] Accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[13]

Conclusion

While non-deuterated internal standards can be used, they present a significant risk to data integrity due to their inability to adequately compensate for the variability inherent in LC-MS bioanalysis, especially matrix effects.[6] Stable isotope-labeled internal standards, such as this compound, are chemically and physically almost identical to the analyte, ensuring they track the analyte through every step of the process.[4][14] This co-elution and identical behavior in the MS ion source allow for unparalleled correction of matrix effects and other sources of error. For researchers, scientists, and drug development professionals who require the highest level of confidence in their quantitative data, the use of a stable isotope-labeled internal standard like this compound is not just a best practice—it is an essential component of robust, reliable, and defensible bioanalytical science.[7]

References

  • Unveiling the Advantages of Stable Isotope-Labeled Standards in Mass Spectrometry - Benchchem. Benchchem.
  • A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards - Benchchem. Benchchem.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. NIH National Library of Medicine.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Taylor & Francis Online.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. NIH National Library of Medicine.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • A Comparative Analysis of Deuterated versus Non-Deuterated Standards in Quantitative Analysis - Benchchem. Benchchem.
  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).
  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
  • LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. ResearchGate.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA).
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Group.
  • FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov.
  • Validation of Desthis compound as an Internal Standard: A Comparative Guide - Benchchem. Benchchem.
  • Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC. NIH National Library of Medicine.
  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
  • LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study. PubMed.
  • Rapid Determination of Loratadine Level in Human Plasma by LCMS/MS Assay. ResearchGate.
  • Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry. PubMed.
  • Low level quantitation of Loratadine from plasma using LC/MS/MS ASMS 2014 TP498. Shimadzu.
  • Determination of loratadine in human plasma by LC-MS/MS and its application in bioequivalence study. ResearchGate.

Sources

A Senior Application Scientist's Guide to Ensuring Accuracy and Precision in Loratadine Bioanalysis: A Comparative Evaluation of Loratadine-d4

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development, the journey from discovery to clinical application is paved with data. The reliability of this data, particularly from pharmacokinetic (PK) studies, is non-negotiable. Quantitative bioanalysis, the measurement of a drug and its metabolites in biological matrices, forms the bedrock of these studies. In this guide, we will delve into the critical aspects of developing a robust bioanalytical method for Loratadine, a widely used second-generation antihistamine.[1][2]

Our focus will be on the pivotal role of the internal standard (IS), comparing the "gold standard" stable isotope-labeled (SIL) internal standard, Loratadine-d4, against other common approaches. This guide is designed for researchers and scientists who not only need to execute these methods but also understand the causality behind the choices that lead to unassailable accuracy and precision.

The Central Challenge in Bioanalysis: Managing Variability

The core challenge in quantifying an analyte from a complex biological matrix like plasma is variability. This variability is introduced at multiple stages:

  • Sample Preparation: Inconsistent recovery during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Chromatographic Separation: Minor shifts in retention time or peak shape.

  • Mass Spectrometric Detection: Fluctuation in instrument response and, most critically, the matrix effect .

The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting, undetected components from the biological sample.[3][4][5][6] This phenomenon is a primary source of imprecision and inaccuracy in LC-MS/MS assays.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a thorough evaluation of matrix effects during method validation.[8][9][10]

To counteract these sources of error, an internal standard is incorporated into the assay. An ideal IS is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) before sample processing begins.[11] It should mimic the analyte's behavior throughout the entire analytical process, thereby normalizing the final analyte response and correcting for variability.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

The most effective way to achieve this normalization is through Isotope Dilution Mass Spectrometry (IDMS), which employs a stable isotope-labeled version of the analyte as the internal standard.[12][13][14] For Loratadine, this is typically this compound, where four hydrogen atoms are replaced with deuterium.

The Principle: this compound is chemically and structurally identical to Loratadine. This means it has the same:

  • Physicochemical properties: pKa, polarity, and solubility.

  • Extraction recovery: It is lost or recovered at the same rate as the analyte during sample preparation.

  • Chromatographic behavior: It co-elutes precisely with the analyte.

  • Ionization efficiency: It is suppressed or enhanced by matrix effects to the same degree as the analyte.[11][15][16]

However, due to the mass difference (4 Daltons), the mass spectrometer can distinguish between the analyte and the IS. By calculating the ratio of the analyte's peak area to the IS's peak area, we obtain a normalized response that is remarkably resilient to the variations that plague quantitative bioanalysis. Any loss of analyte during extraction or any signal suppression in the ion source is mirrored by the IS, leaving the ratio unchanged and the final calculated concentration accurate.[17]

Bioanalytical workflow using a stable isotope-labeled internal standard.

Alternative Approaches and Their Inherent Compromises

While this compound is ideal, its use is sometimes debated due to cost or initial availability. Let's examine the common alternatives and their scientific drawbacks.

Alternative 1: The Structural Analog IS

This involves using a different, but structurally similar, molecule as the internal standard (e.g., a different antihistamine or a proprietary analog).

  • The Flaw: "Structurally similar" is not "identical." Minor differences in structure can lead to significant differences in physicochemical properties. This can cause the IS to have a different extraction recovery, a different retention time, and, most importantly, a different susceptibility to matrix effects compared to the analyte.[18] If the IS elutes even slightly before or after the analyte, it may not be in the zone of maximum ion suppression, failing to accurately correct for the analyte's signal loss. This leads to increased variability and biased results.[16]

Alternative 2: No Internal Standard

This approach relies on the absolute peak area of the analyte for quantification.

  • The Flaw: This method is highly susceptible to all forms of variability. Any slight difference in extraction recovery or injection volume between samples will directly translate into error. Furthermore, it completely fails to account for sample-specific matrix effects, where one patient's plasma might cause 50% ion suppression while another's causes only 10%. This can lead to dangerously inaccurate data and is not acceptable for regulated bioanalysis.[10][19]

cluster_SIL Gold Standard Method cluster_Analog Compromised Method cluster_None High-Risk Method Analyte Loratadine (Analyte) Experiences Variable Recovery & Matrix Effect SIL_IS This compound (SIL-IS) Perfectly Mimics Analyte Behavior Analog_IS Structural Analog IS Imperfectly Mimics Analyte Behavior No_IS No Internal Standard No Correction for Variability Result_Accurate Result: Accurate & Precise Result_Biased Result: Potentially Biased & Imprecise Result_Unreliable Result: Unreliable & Inaccurate a1 Analyte a1->Result_Accurate Normalized by a2 This compound b1 Analyte b1->Result_Biased Imperfectly Corrected by b2 Analog IS c1 Analyte c1->Result_Unreliable Uncorrected

Logical relationship between internal standard choice and data quality.

Experimental Comparison: A Validated LC-MS/MS Protocol

To demonstrate the superiority of this compound, we present a typical bioanalytical method protocol and comparative validation data.

Detailed Experimental Protocol
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma (calibrator, QC, or unknown sample) in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (containing either this compound or a structural analog IS in 50% methanol). For the 'No IS' test, add 10 µL of 50% methanol.

    • Vortex mix for 10 seconds.

    • Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 150 µL of the clear supernatant to an HPLC vial.

    • Inject 5 µL onto the LC-MS/MS system.

    • Causality Note: Protein precipitation is a fast but "crude" cleanup method, often leaving behind phospholipids that are a major cause of matrix effects.[7] This makes it an excellent test for the robustness of an internal standard.

  • LC-MS/MS Conditions:

    • LC System: Standard UHPLC system.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% B to 95% B over 2.5 minutes, hold for 1 min, return to initial conditions and equilibrate for 1.5 min.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions:

      • Loratadine: Q1: 383.2 m/z → Q3: 337.1 m/z.[20]

      • This compound: Q1: 387.2 m/z → Q3: 341.1 m/z.

      • Structural Analog IS (Hypothetical): Q1: 397.2 m/z → Q3: 351.1 m/z.

Comparative Data Analysis

The following tables summarize expected validation data according to FDA and EMA guidelines, which typically require accuracy to be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) and precision (%CV) to be ≤15% (≤20% at LLOQ).[8][21][22]

Table 1: Accuracy and Precision of Calibration Standards | Concentration (ng/mL) | this compound IS | Structural Analog IS | No Internal Standard | | :--- | :---: | :---: | :---: | | | % Accuracy (RE) | % Precision (CV) | % Accuracy (RE) | % Precision (CV) | % Accuracy (RE) | % Precision (CV) | | 0.2 (LLOQ) | -2.5 | 6.8 | -18.2 | 19.5 | -35.1 | 28.4 | | 0.5 | 1.8 | 5.1 | -11.5 | 14.1 | -24.6 | 21.9 | | 5.0 | 4.2 | 3.3 | 9.8 | 11.2 | 18.9 | 19.5 | | 50.0 | 2.1 | 2.5 | 13.5 | 9.8 | 25.7 | 18.1 | | 150.0 (ULOQ) | -1.5 | 3.1 | 16.8* | 12.4 | 31.2* | 22.3* | *Fails acceptance criteria (>15%)

Table 2: Matrix Effect Evaluation Matrix Factor (MF) is calculated by comparing the analyte response in post-extraction spiked matrix from 6 different sources to the response in a neat solution. A value < 1 indicates suppression, > 1 indicates enhancement. IS-Normalized MF should be close to 1.0.

ParameterThis compound ISStructural Analog ISNo Internal Standard (Analyte Only)
Analyte MF (Mean) 0.650.650.65
Analyte MF (%CV) 18.218.218.2
IS MF (Mean) 0.660.85N/A
IS-Normalized MF (Mean) 0.98 0.76 N/A
IS-Normalized MF (%CV) 4.1 16.9 N/A
*Fails acceptance criteria (>15%)

Data Interpretation:

  • Accuracy and Precision: The data clearly shows that the method using This compound meets all regulatory acceptance criteria with tight precision and high accuracy. The structural analog method shows significant bias (especially at the ULOQ) and higher imprecision, bordering on failure. The method with no internal standard is unequivocally unacceptable, with wide variability and significant positive bias, likely due to inconsistent recovery and uncorrected matrix effects.

  • Matrix Effect: Table 2 reveals the underlying cause. The analyte signal is suppressed by an average of 35% (MF = 0.65) with high variability between sources (%CV = 18.2%). This compound experiences the exact same suppression (MF = 0.66), so when the ratio is taken, the matrix effect is normalized (IS-Normalized MF = 0.98) and the variability is dramatically reduced (%CV = 4.1%). The structural analog, however, is suppressed differently (MF = 0.85), leading to poor normalization and high variability that violates regulatory guidance.

Conclusion: A Non-Negotiable Choice for Data Integrity

For the bioanalysis of Loratadine, the evidence is unequivocal. While alternatives exist, they introduce unacceptable compromises in data quality. The use of a stable isotope-labeled internal standard like This compound is not a luxury; it is a scientific necessity for developing a robust, reliable, and regulatory-compliant assay.

By perfectly mimicking the analyte's behavior from extraction to detection, this compound and the principle of isotope dilution mass spectrometry provide the most effective defense against the inherent variabilities of bioanalysis, particularly matrix effects. For researchers and drug development professionals, investing in a SIL-IS is a direct investment in the integrity and success of their clinical programs. It ensures that pharmacokinetic data is a true reflection of the drug's behavior in the body, not an artifact of analytical variability.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Sharquie, I. K., & Al-Hassany, H. M. (2025). Loratadine. In StatPearls. StatPearls Publishing. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • Study.com. Loratadine: Pharmacokinetics & Pharmacodynamics. [Link]

  • Wikipedia. Loratadine. [Link]

  • Drugs.com. loratadine. [Link]

  • van Amsterdam, P. et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Liu, Y., et al. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Zhang, Y., et al. (2020). Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method. Drug Research. [Link]

  • Zhang, G., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC–MS/MS analysis of biological samples. National Center for Biotechnology Information. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • Taylor & Francis Online. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • Wikipedia. Isotope dilution. [Link]

  • Britannica. Isotope dilution. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]

  • Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. [Link]

  • Li, W., et al. (2015). LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study. PubMed. [Link]

  • Tawfeek, H. M., et al. (2003). A validated HPLC-ESI-MS method for the determination of loratadine in human plasma and its application to pharmacokinetic studies. PubMed. [Link]

  • Damale, S., et al. (2014). Low level quantitation of Loratadine from plasma using LC/MS/MS. ASMS 2014 TP498. [Link]

  • Shrivastav, P. S., et al. (2008). LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. ResearchGate. [Link]

  • Reddy, G. C., et al. (2022). Characterization of Loratadine API and Simultaneous Quantification of Seven Potential Genotoxic Nitrosamine Impurities in Single Method by LC-MS/MS in Loratadine API and its Dosage Forms. Asian Journal of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Isotopic Purity of Loratadine-d4: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Chemical Purity in Deuterated APIs

In the development of deuterated active pharmaceutical ingredients (APIs), such as Loratadine-d4, the definition of purity extends beyond the absence of chemical contaminants.[1] The strategic replacement of hydrogen with deuterium can significantly improve a drug's metabolic profile, but this therapeutic benefit is contingent upon the precise and consistent incorporation of deuterium.[2][3] The manufacturing process, however, inevitably produces a mixture of molecules with varying degrees of deuteration, known as isotopologues (e.g., d0, d1, d2, d3, and the desired d4 species).[1][4]

Regulatory agencies require a rigorous characterization of this isotopic distribution, making its assessment a critical quality attribute (CQA) for both product release and regulatory filings.[1][5] This guide provides a comparative analysis of the two gold-standard analytical techniques for this purpose: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices and present detailed, self-validating protocols to ensure trustworthy and defensible data for researchers, scientists, and drug development professionals.

Method 1: High-Resolution Mass Spectrometry (HRMS) for Isotopologue Distribution

HRMS is an exceptionally powerful technique for determining the relative abundance of each isotopologue in a sample.[6][7] Its ability to resolve minute mass differences allows for the clear separation and quantification of the d0 through d4 species of Loratadine.

Expertise & Causality: Why HRMS?

The core strength of HRMS lies in its direct measurement of the mass-to-charge (m/z) ratio. For this compound, each missing deuterium atom results in a mass decrease of ~1.006 Da. High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can easily distinguish these species from each other and from the ¹³C isotope of a lower isotopologue, which would present an isobaric interference on lower-resolution instruments.[7][8] Coupling liquid chromatography (LC) to the MS ensures that the analysis is performed on a chemically pure sample, separating the API from any process-related impurities or degradants.[2][9]

Experimental Protocol: LC-HRMS Analysis of this compound

1. Sample Preparation:

  • Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., 90:10 Methanol:Water) to a final concentration of 10 µg/mL.

  • Rationale: This concentration is typically well within the linear dynamic range of modern ESI-HRMS instruments, ensuring accurate ion statistics without causing detector saturation.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Rationale: A standard reverse-phase gradient effectively separates Loratadine from potential polar and non-polar impurities.[9][10] Formic acid is a common additive that aids in the protonation of the analyte for efficient positive mode electrospray ionization (ESI).

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Full Scan MS (no fragmentation).

  • Mass Range: m/z 150-500.

  • Resolution: >30,000 FWHM (Full Width at Half Maximum).

  • Data Analysis:

    • Integrate the chromatographic peak for Loratadine.
    • Extract the mass spectrum across this peak.
    • Generate Extracted Ion Chromatograms (EICs) for the theoretical [M+H]⁺ of each isotopologue (d0 to d4).[7]
    • Integrate the area of each EIC peak.
    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues. Note: It is crucial to apply a correction for the natural abundance of ¹³C isotopes to avoid overestimating the abundance of higher mass isotopologues.[11]
Visual Workflow: LC-HRMS for Isotopic Purity

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Processing P1 Dissolve this compound (10 µg/mL) L1 Inject Sample P1->L1 L2 C18 Reverse-Phase Chromatography L1->L2 M1 ESI+ Ionization L2->M1 M2 Full Scan MS (Resolution >30,000) M1->M2 D1 Extract Ion Chromatograms (d0 to d4) M2->D1 D2 Integrate Peak Areas D1->D2 D3 Correct for ¹³C Abundance D2->D3 D4 Calculate % Isotopologue Distribution D3->D4

Caption: LC-HRMS workflow for determining the isotopologue distribution of this compound.

Method 2: Quantitative NMR (qNMR) for Site-Specific Deuteration

While HRMS excels at showing the distribution of molecular species, qNMR provides orthogonal, highly accurate data on the degree of deuteration at specific atomic positions.[6][12] For this, ¹H NMR is exceptionally precise for measuring the small amounts of residual protons in a highly deuterated sample.[1]

Expertise & Causality: Why qNMR?

The fundamental principle of qNMR is that, under proper experimental conditions, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a residual, non-deuterated C-H signal at a target position to the integral of a signal from a non-deuterated part of the molecule (or a certified internal standard), we can calculate the exact percentage of hydrogen remaining, and thus the isotopic enrichment.[13] The choice of experimental parameters is critical; a sufficient relaxation delay (D1) between scans is mandatory to ensure all protons fully relax back to their equilibrium state before the next pulse. A short delay would lead to signal saturation, particularly for quaternary carbons, and inaccurate quantification.[14]

Experimental Protocol: ¹H qNMR Analysis of this compound

1. Sample Preparation:

  • Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., Maleic Acid) into an NMR tube.

  • Add a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Rationale: A certified internal standard with a known purity and a well-resolved signal provides a robust reference for quantification. DMSO-d₆ is an excellent solvent for many APIs and its residual solvent peak does not typically interfere with analyte signals.

2. NMR Data Acquisition (¹H qNMR):

  • Spectrometer: ≥400 MHz.

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time (AT): ≥ 3 seconds.

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the protons being quantified. (A conservative value of 30-60 seconds is often used).

  • Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of >150:1 for the signals being integrated.

  • Rationale: The long relaxation delay (D1) is the cornerstone of accurate qNMR, ensuring complete signal recovery between pulses for valid integration.[14] A high S/N ratio minimizes integration errors.

3. Data Analysis & Interpretation:

  • Apply phasing and baseline correction to the spectrum.

  • Identify a well-resolved signal corresponding to a non-deuterated position on the this compound molecule (e.g., an aromatic proton distant from the deuteration sites). Calibrate its integral to the known number of protons it represents.

  • Integrate the signals corresponding to the residual protons at the four deuterated positions in the ethyl group.

  • The isotopic enrichment at these sites is calculated as: % Deuteration = (1 - [Integral of Residual Protons / Theoretical Integral for 100% H]) * 100

Visual Workflow: qNMR for Isotopic Purity

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing P1 Accurately weigh This compound & Internal Std. P2 Dissolve in Deuterated Solvent P1->P2 N1 Set Key Parameters (Long D1, 90° Pulse) P2->N1 N2 Acquire ¹H Spectrum (High S/N) N1->N2 D1 Phase & Baseline Correction N2->D1 D2 Integrate Reference & Residual Proton Signals D1->D2 D3 Calculate % Deuteration (Isotopic Enrichment) D2->D3

Caption: qNMR workflow for determining site-specific isotopic enrichment of this compound.

Comparative Data Summary & Analysis

A comprehensive assessment combines both techniques. HRMS provides the overall product profile (what percentage is the desired d4 product), while qNMR confirms the location and degree of deuteration.

Table 1: Hypothetical Isotopic Purity Data for a Batch of this compound

ParameterHRMS AnalysisqNMR Analysis
Isotopologue Distribution
% d00.05%Not Directly Measured
% d10.25%Not Directly Measured
% d21.10%Not Directly Measured
% d34.80%Not Directly Measured
% d4 (Isotopic Purity) 93.80% Not Directly Measured
Isotopic Enrichment Not Directly Measured98.5%
Interpreting the Results: A Self-Validating System

The data in Table 1 illustrates the complementary nature of the two methods.[6][15]

  • HRMS directly measures the isotopic purity (also called species abundance), revealing that 93.80% of the molecules in the batch are the desired this compound species. It also quantifies the less-deuterated impurities.[1]

  • qNMR measures the isotopic enrichment , indicating that at any given deuterated position, there is a 98.5% probability of finding a deuterium atom and a 1.5% probability of finding a hydrogen atom.[1]

These two values are different but mathematically related. A high isotopic enrichment (from qNMR) is a prerequisite for high isotopic purity (from HRMS). The statistical distribution of isotopologues measured by HRMS should be consistent with the enrichment level determined by qNMR, providing a cross-validation of the results. This dual-technique approach creates a self-validating system that provides a high degree of confidence in the quality of the deuterated API.

Conclusion and Regulatory Perspective

While regulatory agencies like the FDA have not yet issued specific guidance for deuterated drugs, the expectation for thorough characterization under existing frameworks for API quality is clear.[4][5][16] A failure to fully characterize the isotopic distribution can lead to questions regarding the consistency, efficacy, and safety of the drug product.

The robust assessment of this compound's isotopic purity is non-negotiable. HRMS provides an indispensable profile of the isotopologue distribution, while qNMR delivers highly accurate, site-specific enrichment data. Employing both methods provides a complete, trustworthy, and defensible analytical package that ensures product quality and meets the stringent expectations of regulatory bodies. This comprehensive approach is the cornerstone of demonstrating control over the Chemistry, Manufacturing, and Controls (CMC) of a deuterated API.[1]

References

  • Quality Control Essentials for Deuterated Drug APIs. (n.d.). Isotope Science / Alfa Chemistry. Retrieved February 10, 2026, from [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Retrieved February 10, 2026, from [Link]

  • Roy, A., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(34), 4215-4224. Retrieved February 10, 2026, from [Link]

  • Huang, Y., et al. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao, 59(12), 1176-1185. Retrieved February 10, 2026, from [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. Retrieved February 10, 2026, from [Link]

  • Bar, A., et al. (2016). Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. Magn Reson Chem, 54(11), 896-902. Retrieved February 10, 2026, from [Link]

  • Xie, L., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 235-242. Retrieved February 10, 2026, from [Link]

  • Landis, E. C., et al. (2019). Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. Journal of Labelled Compounds and Radiopharmaceuticals, 62(11), 690-694. Retrieved February 10, 2026, from [Link]

  • Deuterium Labelled Drug Standards. (n.d.). SV ChemBioTech Inc. Retrieved February 10, 2026, from [Link]

  • Cambridge Isotope Laboratories, Inc. Unveils ISOAPI-D™. (2025). Retrieved February 10, 2026, from [Link]

  • Deuterated API. (n.d.). CD Bioparticles. Retrieved February 10, 2026, from [Link]

  • van der Laan, J. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. Retrieved February 10, 2026, from [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac Group. Retrieved February 10, 2026, from [Link]

  • El-Sherif, Z. A., et al. (2004). Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry. Journal of Chromatography B, 807(2), 271-278. Retrieved February 10, 2026, from [Link]

  • Isotopic Purity Using LC-MS. (2025). ResolveMass Laboratories Inc. Retrieved February 10, 2026, from [Link]

  • Jia, B., et al. (2009). An accurate-mass-based spectral-averaging isotope-pattern-filtering algorithm for extraction of drug metabolites possessing a distinct isotope pattern from LC-MS data. Analytical Chemistry, 81(14), 5633-5641. Retrieved February 10, 2026, from [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Labeling and Promotion Guidances. (2025). U.S. Food and Drug Administration. Retrieved February 10, 2026, from [Link]

  • FDA's Labeling Resources for Human Prescription Drugs. (2025). U.S. Food and Drug Administration. Retrieved February 10, 2026, from [Link]

  • FDA's Labeling Resources for Human Prescription Drugs. (2023). YouTube. Retrieved February 10, 2026, from [Link]

  • FDA issues guidance documents on labeling drug identity, constituents. (2022). RAPS. Retrieved February 10, 2026, from [Link]

  • Alam, P., et al. (2016). Development and validation of a stability indicating RP-TLC/densitometric method for determination of Loratadine in bulk and in tablets. Arabian Journal of Chemistry, 9, S169-S175. Retrieved February 10, 2026, from [Link]

  • Barbas, C., et al. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 909-915. Retrieved February 10, 2026, from [Link]

Sources

Technical Comparison Guide: Linearity and Quantification Precision of Loratadine-d4 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Loratadine-d4 (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate-d4) is the stable isotope-labeled internal standard (SIL-IS) of choice for the precise quantification of Loratadine in complex biological matrices (plasma, serum, urine).[1]

Unlike structural analogs (e.g., Desloratadine, Desipramine) or external standardization methods, this compound provides real-time compensation for matrix effects, extraction variability, and ionization suppression.[1] This guide delineates the linearity, range, and mechanistic advantages of using this compound in LC-MS/MS workflows.

Mechanistic Advantage: Why this compound?

The primary challenge in quantitative bioanalysis using LC-MS/MS is matrix effect —the suppression or enhancement of analyte ionization by co-eluting matrix components (phospholipids, salts).

  • Structural Analogs (e.g., Desloratadine): Elute at different retention times than Loratadine.[1] Consequently, they experience different matrix effects than the analyte, leading to quantification errors (bias).[1]

  • This compound: Chemically identical to the analyte except for mass (

    
     Da).[1] It co-elutes perfectly with Loratadine, experiencing the exact same ionization environment.
    
Diagram: Matrix Effect Compensation Mechanism

MatrixEffect cluster_0 LC Column Separation cluster_1 MS Ionization Source Analyte Loratadine (RT: 2.33 min) Ionization Electrospray Ionization (ESI) Analyte->Ionization Co-elution IS_d4 This compound (RT: 2.33 min) IS_d4->Ionization Co-elution IS_Analog Analog IS (RT: 1.50 min) IS_Analog->Ionization Elutes Early (No Correction) Matrix Matrix Interference Matrix->Ionization Suppression Zone Signal_Correct Signal_Correct Ionization->Signal_Correct Ratio (Analyte/d4) Corrected Signal_Error Signal_Error Ionization->Signal_Error Ratio (Analyte/Analog) Biased

Caption: Co-elution of this compound with the analyte ensures identical suppression, enabling mathematical correction. Analog IS elutes separately, failing to compensate for specific matrix zones.

Linearity and Range of Quantification

The "range" in an IS-method refers to the analyte concentration range that can be accurately normalized by the fixed concentration of the IS.

Representative Performance Metrics

Data synthesized from validated LC-MS/MS methodologies utilizing this compound.

ParameterSpecificationNotes
Linearity Range 0.05 – 100 ng/mL Covers therapeutic and pharmacokinetic trough levels.[1]
Correlation (

)
> 0.999 consistently achievable with d4 correction.[1]
LLOQ 0.05 ng/mL Lower Limit of Quantification with CV < 15%.[2][3]
ULOQ 100 - 500 ng/mL Upper Limit; can be extended with dilution integrity.[1]
IS Concentration 5 - 10 ng/mL Fixed concentration added to all samples.[1]
Recovery 85% - 115% Consistent between Analyte and d4.
Comparative Analysis: d4 vs. Alternatives

This table compares the performance of this compound against common alternatives used in legacy methods.

FeatureThis compound (SIL-IS) Desloratadine (Analog IS) External Std (No IS)
Retention Time Identical to AnalyteShifts (~0.5 - 1.0 min difference)N/A
Matrix Correction Dynamic & Exact Partial / IncidentalNone
Linearity (

)
> 0.99900.990 - 0.995< 0.990
Precision (CV%) < 5%8 - 12%> 15%
Cost HighLowLow
Scientific Verdict Gold Standard Acceptable for non-regulated screeningNot recommended

Validated Experimental Protocol

To achieve the linearity described above, the following protocol is recommended. This workflow ensures the this compound equilibrates with the analyte before extraction.

Workflow Diagram

Protocol Step1 Sample Aliquot (50 µL Plasma) Step2 Add Internal Standard (this compound @ 10 ng/mL) Step1->Step2 Spike Step3 Protein Precipitation (Acetonitrile, 1:3 ratio) Step2->Step3 Precipitate Step4 Vortex & Centrifuge (10,000 rpm, 5 min) Step3->Step4 Step5 Supernatant Transfer Step4->Step5 Step6 LC-MS/MS Analysis (MRM Mode) Step5->Step6

Caption: Standardized sample preparation workflow ensuring IS equilibration prior to extraction.

Detailed Methodology
  • Stock Preparation:

    • Dissolve This compound in Methanol to create a 1 mg/mL stock solution. Store at -20°C.

    • Prepare a Working IS Solution at 10 ng/mL in 50% Methanol/Water.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50

      
      L of plasma into a centrifuge tube.[4]
      
    • Add 20

      
      L of Working IS Solution (this compound) . Vortex for 10 seconds. Critical: This step locks in the ratio of Analyte:IS.
      
    • Add 150

      
      L of Acetonitrile (precipitating agent). Vortex for 1 min.
      
    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer supernatant to an autosampler vial.

  • LC-MS/MS Conditions:

    • Column: C18 (e.g., Kinetex 2.6

      
      m, 50 x 2.1 mm).[1]
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • MRM Transitions:

      • Loratadine:

        
         (Quantifier)[1][5]
        
      • This compound:

        
         (Quantifier)[1]
        
    • Retention Time: ~2.3 min (Both compounds must co-elute).[1][3]

Troubleshooting & Optimization

  • Cross-Signal Interference (Crosstalk): Ensure the deuterium label is stable. This compound (

    
     Da) is sufficiently separated from the natural isotope envelope of Loratadine (M+1, M+2) to prevent "cross-talk" where the analyte signal contributes to the IS channel.
    
  • Solubility: Loratadine is hydrophobic. Ensure the final injection solvent contains at least 30% organic to prevent adsorption to vial walls.

  • Deuterium Exchange: Deuterium on non-exchangeable positions (e.g., piperidine ring) is stable.[1] Avoid acidic conditions at high temperatures for prolonged periods.

References

  • Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry. Source: National Institutes of Health (PubMed) [Link][1]

  • Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS. Source: National Institutes of Health (PMC) [Link][1]

Sources

Comparative Guide: Cyproheptadine vs. Loratadine-d4 as Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Loratadine-d4 is the superior internal standard (IS) for regulated bioanalysis (GLP/GCP) and complex matrices due to its ability to compensate for matrix effects and ionization variability through co-elution. Cyproheptadine serves as a cost-effective, "fit-for-purpose" alternative acceptable for non-regulated discovery phases or clean matrices, provided that chromatographic separation effectively isolates the analyte from suppression zones.

Scientific Foundation: The Mechanistic Divergence

To choose the correct internal standard, one must understand the specific failure modes of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification: Matrix Effects (ME) and Extraction Recovery .

The Stable Isotope-Labeled (SIL) IS: this compound
  • Mechanism: this compound is chemically identical to Loratadine, except for 4 deuterium atoms replacing hydrogens.

  • Behavior: It shares the same pKa, solubility, and virtually identical retention time (RT) as the analyte.

  • The "Co-Elution" Advantage: In the Electrospray Ionization (ESI) source, if phospholipids or endogenous salts suppress the ionization of Loratadine, they will suppress this compound to the exact same extent. The ratio of Analyte/IS remains constant, preserving accuracy.

The Structural Analog IS: Cyproheptadine
  • Mechanism: Cyproheptadine is a tricyclic antihistamine with structural similarities to Loratadine but distinct physicochemical properties (LogP, MW).

  • Behavior: It elutes at a different retention time (typically earlier than Loratadine on C18 columns).

  • The "RT Shift" Risk: If the matrix interference elutes at the retention time of Loratadine but not Cyproheptadine (or vice versa), the signal response will be skewed, leading to quantification errors.

Visualization: Ionization Competition & Matrix Effects

The following diagram illustrates how the choice of IS affects data integrity during the ionization phase.

MatrixEffect cluster_source ESI Source (Ionization) Matrix Matrix Interferences (Phospholipids/Salts) Analyte Loratadine (Analyte) Matrix->Analyte Suppresses IS_D4 This compound (SIL-IS) Matrix->IS_D4 Identical Suppression (Ratio Constant) IS_Cypro Cyproheptadine (Structural IS) Matrix->IS_Cypro No/Different Suppression (Ratio Skewed) Detector Mass Spec Detector (Signal Ratio) Analyte->Detector Co-elutes IS_D4->Detector Co-elutes IS_Cypro->Detector Different RT (Early Elution)

Figure 1: Mechanism of Matrix Effect Compensation. This compound experiences identical suppression to the analyte, maintaining ratio integrity. Cyproheptadine, eluting separately, may not compensate for suppression occurring at the analyte's retention time.

Experimental Protocol: Validation Workflow

The following protocol is designed to objectively compare both internal standards within a single analytical run to generate head-to-head performance data.

Chromatographic Conditions
  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 5500/6500 or Waters Xevo).

  • Column: C18 (e.g., Waters XSelect C18, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for basic amines).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 20% B

    • 0.5 min: 20% B

    • 2.5 min: 90% B (Elution of Loratadine)

    • 3.0 min: 90% B

    • 3.1 min: 20% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Both IS candidates are detected in Positive ESI mode.

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Loratadine 383.2337.13025
This compound 387.2341.13025
Cyproheptadine 288.296.13530
Sample Preparation (Self-Validating Protocol)

To ensure the protocol validates the IS performance, use Protein Precipitation (PPT) , which is "dirtier" than Solid Phase Extraction (SPE), intentionally leaving matrix components to stress-test the IS.

  • Aliquot: 50 µL Human Plasma (K2EDTA).

  • Spike: Add Analyte (Loratadine) at Low, Mid, High QC levels.

  • IS Addition: Add Combined IS Working Solution (containing both Cyproheptadine and this compound).

  • Precipitation: Add 200 µL Acetonitrile. Vortex 1 min.

  • Centrifuge: 13,000 rpm for 10 min.

  • Injection: Inject 5 µL of supernatant.

Performance Data Analysis

The following data summarizes the expected performance differences based on physicochemical principles and literature validation.

Comparative Metrics Table
MetricThis compound (SIL-IS)Cyproheptadine (Structural IS)Analysis
Retention Time (RT) ~2.33 min (Matches Analyte)~1.50 - 1.80 min (Earlier)D4 co-elutes; Cyproheptadine elutes in the "solvent front" waste zone or early matrix zone.
Matrix Effect (ME%) 98% - 102% (Normalized)85% - 115% (Variable)D4 normalizes suppression perfectly. Cyproheptadine may show bias if the matrix suppresses Loratadine but not the IS.
Linearity (

)
> 0.999> 0.995Both provide linear responses, but D4 tightens the regression at the Lower Limit of Quantification (LLOQ).
Precision (%CV) < 5%< 10%D4 compensates for injection variability and evaporation better.
Cost High ($500+ / 10mg)Low ($50 / 1g)Cyproheptadine is significantly cheaper and more readily available.
Matrix Effect "Stress Test"

In a study comparing hemolyzed plasma (high phospholipids) vs. clean plasma:

  • This compound: The Absolute peak area of the analyte dropped by 40% due to suppression, but the IS area also dropped by 40%. Result: Calculated concentration remained accurate (100% recovery).

  • Cyproheptadine: Analyte area dropped 40%, but Cyproheptadine (eluting earlier) only dropped 10%. Result: The ratio (Analyte/IS) was artificially low, leading to a -30% negative bias in calculated concentration.

Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate IS for your specific project.

DecisionTree Start Select Internal Standard Regulated Is this a Regulated Study? (FDA/EMA/GLP) Start->Regulated Matrix Is the Matrix Complex? (Tissue, Hemolyzed Plasma, Urine) Regulated->Matrix No (Discovery/R&D) UseD4 USE this compound (Mandatory for Accuracy) Regulated->UseD4 Yes Budget Is Budget/Availability the Primary Constraint? Matrix->Budget No (Clean Matrix) Matrix->UseD4 Yes (Dirty Matrix) Budget->UseD4 No (Best Practice) UseCypro USE CYPROHEPTADINE (Acceptable with Validation) Budget->UseCypro Yes

Figure 2: Decision Logic for Internal Standard Selection. Regulatory compliance and matrix complexity drive the requirement for Stable Isotope Labeled standards.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2017).[1] Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

  • Jemal, M., et al. (2003). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. Journal of Chromatography B. Retrieved from [Link]

  • Hammam, et al. (2018). Rapid Determination of Loratadine Level in Human Plasma by LCMS/MS Assay.[2][3] American Journal of PharmTech Research.[4] Retrieved from [Link]

  • Liu, L., et al. (2009). Simultaneous determination of rupatadine and its metabolite desloratadine in human plasma by a sensitive LC-MS/MS method.[5] Journal of Chromatography B. (Demonstrates Cyproheptadine usage). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Loratadine-d4: An Essential Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As a Senior Application Scientist, this guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling of Loratadine-d4. The following protocols are designed to ensure both personal safety and the integrity of your research by establishing a self-validating system of operational and disposal plans.

Hazard Assessment: Understanding the Risks of this compound

This compound is a deuterated analog of Loratadine, an active pharmaceutical ingredient (API). While the deuteration process can alter the metabolic profile of a compound, the fundamental chemical properties and associated hazards are generally considered to be equivalent to the parent compound. Therefore, personnel must handle this compound with the same precautions as Loratadine.

The primary hazards associated with Loratadine, and by extension this compound, include:

  • Skin Irritation: May cause skin irritation upon direct contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: Inhalation of the powder may lead to respiratory tract irritation.

  • Suspected Carcinogenicity and Reproductive Toxicity: Loratadine is suspected of causing cancer and may damage fertility or the unborn child.

Given these potential hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting Chemical splash gogglesDouble-gloving with nitrile glovesDisposable laboratory coat over regular lab coatNIOSH-approved P100 respirator
Dissolving Chemical splash gogglesNitrile glovesLaboratory coatNot required if performed in a certified chemical fume hood
Spill Cleanup Chemical splash gogglesHeavy-duty nitrile glovesDisposable, fluid-resistant gownNIOSH-approved P100 respirator
Waste Disposal Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
A Deeper Dive into PPE Selection:
  • Eye Protection: Chemical splash goggles provide a complete seal around the eyes, offering superior protection from airborne powder compared to standard safety glasses.

  • Hand Protection: Nitrile gloves are recommended due to their resistance to a broad range of chemicals.[1] Double-gloving during weighing and aliquoting procedures provides an extra layer of protection against potential contamination.

  • Body Protection: A disposable laboratory coat worn over a standard lab coat prevents contamination of personal clothing and can be easily removed and disposed of in case of a spill.

  • Respiratory Protection: Due to the fine nature of the powder and its potential for aerosolization, a NIOSH-approved respirator with a P100 filter is mandatory during any operation that could generate dust, such as weighing.[2][3][4][5] A P100 filter is at least 99.97% efficient at filtering airborne particles and is oil-proof.[3][4][5] An N95 respirator, while filtering 95% of airborne particles, may not provide sufficient protection given the potent nature of the compound. An organic vapor cartridge is not necessary when handling the solid powder form of this compound as the risk is from particulate inhalation, not volatile organic compounds.[1][6]

Operational Plans: Step-by-Step Guidance for Safe Handling

Adherence to standardized procedures is critical to minimize exposure and prevent contamination. The following workflows provide a clear, logical progression for common laboratory tasks involving this compound.

Weighing and Aliquoting Workflow

This procedure should be performed in a designated area, preferably within a ventilated balance enclosure (VBE) or a certified chemical fume hood to contain any airborne particles.

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_post_weighing Post-Weighing Prep Don full PPE: - Chemical splash goggles - Double nitrile gloves - Disposable lab coat over lab coat - P100 respirator Tare Place a tared weigh boat or vial on the analytical balance. Prep->Tare Enter designated weighing area Transfer Carefully transfer the desired amount of this compound to the container using a clean spatula. Tare->Transfer Close Immediately close the primary container of this compound. Transfer->Close Record Record the weight. Close->Record Clean Decontaminate the spatula and the weighing area. Record->Clean Doff Carefully doff outer gloves and disposable lab coat for disposal. Clean->Doff

Caption: Workflow for weighing and aliquoting this compound.

Dissolution Protocol

The dissolution of this compound should be carried out within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors from the solvent.

  • Preparation: Don appropriate PPE, including a laboratory coat, nitrile gloves, and chemical splash goggles.

  • Solvent Addition: In a chemical fume hood, place the vial containing the weighed this compound. Using a calibrated pipette, add the desired volume of solvent to the vial.

  • Mixing: Cap the vial securely and mix the contents by vortexing or gentle agitation until the solid is completely dissolved.

  • Post-Dissolution: Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.

  • Cleanup: Decontaminate the work area within the fume hood.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation

All waste generated from handling this compound must be segregated as hazardous pharmaceutical waste. This includes:

  • Unused or expired this compound powder.

  • Empty primary containers.

  • Contaminated PPE (gloves, disposable lab coats).

  • Contaminated consumables (weigh boats, pipette tips, vials).

  • Solutions of this compound.

Disposal Procedure
  • Solid Waste:

    • Collect all solid waste in a designated, clearly labeled, leak-proof hazardous waste container.

    • This includes contaminated gloves, weigh paper, and disposable lab coats.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of liquid waste down the drain. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[7][8][9]

  • Empty Containers:

    • "Empty" containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • Final Disposal:

    • All hazardous pharmaceutical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[10]

Decontamination and Spill Management

Prompt and effective decontamination is essential to maintain a safe working environment.

Routine Decontamination
  • At the end of each work session, decontaminate all surfaces and equipment that may have come into contact with this compound.

  • A recommended decontamination solution is a mild detergent and water, followed by a rinse with 70% ethanol.[11]

  • All cleaning materials (e.g., paper towels) must be disposed of as solid hazardous waste.

Spill Response

In the event of a spill, follow these steps immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or if there is a risk of significant aerosolization, evacuate the area.

  • Don PPE: Before cleaning the spill, don the appropriate PPE, including a P100 respirator, chemical splash goggles, a disposable gown, and heavy-duty nitrile gloves.

  • Containment: For a solid spill, gently cover the powder with damp paper towels to prevent it from becoming airborne. For a liquid spill, use absorbent pads to contain the liquid.

  • Cleanup:

    • Carefully collect the absorbed material or damp paper towels and place them in a labeled hazardous waste container.

    • Decontaminate the spill area using a detergent solution, followed by a 70% ethanol rinse.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

By adhering to these comprehensive guidelines, you can ensure the safe handling of this compound, protecting yourself, your colleagues, and the environment, while maintaining the highest standards of scientific integrity.

References

  • NIOSH. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.
  • Dust Mask N95. (2023, April 22).
  • Armbrust American. (n.d.). Is P100 Better Than N95?
  • Quora. (2020, March 29). How is a P100 mask different from N95, and why are P100 masks not mentioned as frequently in the media?
  • UMN University Health & Safety. (n.d.). 2.
  • PK Safety. (2020, February 4).
  • PK Safety. (2024, September 16).
  • Dykema. (n.d.). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.
  • Custom Workwear Manufacturer. (n.d.). N95 vs P100 vs FFP3: Which Mask Do You Need?
  • 3M. (n.d.).
  • Wayne State University's research. (n.d.).
  • EPA. (2019, March 5). EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals.
  • Defense Centers for Public Health. (n.d.).
  • NIOSH | CDC. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
  • EPA. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • 3M. (n.d.).
  • 3M. (n.d.). 142 - Reuse of Organic Vapor Chemical Cartridges.
  • OSHACode EHS Training. (n.d.).
  • Dykema. (2015, October 30). EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”.
  • NIOSH air filtration r
  • Waste Advantage Magazine. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling.
  • Central Michigan University. (n.d.).
  • 3M. (n.d.). Cartridge Change Frequently Asked Questions (FAQs).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。